molecular formula C3H3IN2S B6261179 2-iodo-5-methyl-1,3,4-thiadiazole CAS No. 914935-72-1

2-iodo-5-methyl-1,3,4-thiadiazole

Cat. No.: B6261179
CAS No.: 914935-72-1
M. Wt: 226
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Description

2-Iodo-5-methyl-1,3,4-thiadiazole (CAS 914935-72-1) is a high-value halogenated heterocycle serving as a versatile synthetic intermediate in medicinal chemistry and materials science. Its core structure incorporates the 1,3,4-thiadiazole ring, a privileged scaffold renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the iodine atom at the 2-position makes this compound a particularly useful substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of more complex, diversely functionalized 1,3,4-thiadiazole derivatives for drug discovery programs . Researchers leverage this compound to develop novel molecular entities that target critical biological pathways; for instance, similar 1,3,4-thiadiazole-based compounds have demonstrated promising in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Furthermore, this reagent is instrumental in synthesizing fused bicyclic heterocyclic systems, such as imidazo[1,2-d][1,2,4]thiadiazoles, which are of significant interest in the discovery of new bioactive molecules . This product is intended for research purposes only and is not approved for human or animal use.

Properties

CAS No.

914935-72-1

Molecular Formula

C3H3IN2S

Molecular Weight

226

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-iodo-5-methyl-1,3,4-thiadiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Heterocyclic Scaffold for Medicinal Chemistry and Materials Science

Executive Summary

2-Iodo-5-methyl-1,3,4-thiadiazole (CAS: 914935-72-1) represents a high-value heterocyclic building block in modern organic synthesis. Distinguished by the electron-deficient nature of the 1,3,4-thiadiazole ring and the high reactivity of the C2-iodine bond, this scaffold serves as a critical "warhead" for palladium-catalyzed cross-coupling reactions. Its structural motif is increasingly prevalent in pharmaceutical candidates targeting kinase inhibition, antimicrobial pathways, and neurodegenerative diseases. This guide provides an in-depth technical analysis of its physiochemical properties, synthetic pathways, and reactivity profile, designed to facilitate its integration into high-throughput screening and lead optimization campaigns.

Structural Characterization & Physiochemical Profile[1][2][3][4]

The 1,3,4-thiadiazole ring is an aromatic system containing one sulfur and two nitrogen atoms. The introduction of an iodine atom at the C2 position creates a polarized bond highly susceptible to oxidative addition by transition metals, while the C5-methyl group provides a handle for steric modulation and lipophilicity adjustments.

Key Properties Table
PropertyData
Chemical Name This compound
CAS Number 914935-72-1
Molecular Formula C

H

IN

S
Molecular Weight 226.04 g/mol
SMILES CC1=NN=C(S1)I
Physical Form Solid (Powder)
Solubility Soluble in DMSO, DMF, CH

Cl

; Sparingly soluble in water
Storage 2-8°C (Refrigerate), Light Sensitive
pKa (Conjugate Acid) ~ -1.0 to 0.5 (Estimated for thiadiazole N)
Structural Visualization

The following diagram illustrates the core structure and numbering scheme. Note the electron-deficient nature of the ring, which enhances the electrophilicity of the C2 position.

Structure C2 C2 (Reactive Site) N3 N3 C2->N3 I I C2->I Labile Bond S1 S1 S1->C2 N4 N4 N3->N4 C5 C5 N4->C5 C5->S1 Me CH3 C5->Me

Figure 1: Structural connectivity of this compound highlighting the reactive C-I bond.

Synthetic Pathways[2][3][5][11][12]

The synthesis of this compound typically proceeds via the Sandmeyer reaction or direct diazotization-iodination of the corresponding amino precursor. This approach ensures high regioselectivity and yield.

Primary Synthesis Protocol (Sandmeyer Route)

The most robust method involves the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by displacement with iodide.

Reagents:

  • Precursor: 2-Amino-5-methyl-1,3,4-thiadiazole (CAS: 108-33-8)

  • Diazotizing Agent: Sodium Nitrite (NaNO

    
    ) or tert-Butyl Nitrite (
    
    
    
    -BuONO)
  • Iodine Source: Potassium Iodide (KI) or Diiodomethane (CH

    
    I
    
    
    
    )
  • Solvent/Acid: Aqueous HCl/H

    
    SO
    
    
    
    or Acetonitrile (for non-aqueous conditions)

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in concentrated HCl (or H

    
    SO
    
    
    
    ) at 0°C. Add an aqueous solution of NaNO
    
    
    dropwise, maintaining temperature <5°C to form the diazonium salt in situ.
  • Iodination: Slowly add a solution of KI (1.2 - 1.5 equiv) to the diazonium mixture.

  • Workup: Stir at room temperature for 1-2 hours. The evolution of N

    
     gas indicates reaction progress. Neutralize with NaHCO
    
    
    
    and extract with ethyl acetate or dichloromethane.
  • Purification: Wash the organic layer with sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to remove excess iodine. Dry over MgSO
    
    
    and concentrate. Purify via recrystallization (ethanol) or silica gel chromatography (Hexane/EtOAc).
Synthetic Logic Flow

Synthesis Start Precursor: 2-Amino-5-methyl-1,3,4-thiadiazole Step1 Step 1: Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Acidic Medium Intermediate Intermediate: Diazonium Salt [R-N2]+ Step1->Intermediate Formation of N2+ Step2 Step 2: Iodination (KI, aqueous) Intermediate->Step2 Nucleophilic Displacement Product Product: This compound Step2->Product -N2 Gas

Figure 2: Sandmeyer synthesis pathway for the generation of the target iodo-thiadiazole.

Reactivity & Functionalization[2][13]

The C2-Iodine bond is the defining feature of this molecule, enabling it to participate in a wide array of Palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiadiazole ring facilitates oxidative addition of Pd(0), often making these substrates more reactive than their phenyl counterparts.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.

    • Conditions: Pd(PPh

      
      )
      
      
      
      or Pd(dppf)Cl
      
      
      , Na
      
      
      CO
      
      
      , Dioxane/Water, 80-100°C.
  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-thiadiazoles.

    • Conditions: PdCl

      
      (PPh
      
      
      
      )
      
      
      , CuI, Et
      
      
      N, DMF/THF.
  • Heck Reaction: Coupling with alkenes.

    • Conditions: Pd(OAc)

      
      , PPh
      
      
      
      , Et
      
      
      N, DMF.
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  While less common than coupling, strong nucleophiles (thiols, amines) can displace the iodine under forcing conditions due to the electron-poor ring.
    
Reactivity Map

Reactivity Core 2-Iodo-5-methyl- 1,3,4-thiadiazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> Biaryl Scaffold Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) --> Alkynyl Linker Core->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) --> Alkenyl Derivative Core->Heck SNAr SNAr (Nu-, Heat) --> Heteroatom Sub. Core->SNAr

Figure 3: Primary reactivity profile of the C2-iodo position.

Applications in Medicinal Chemistry

The 1,3,4-thiadiazole moiety is a "privileged scaffold" in drug discovery, often serving as a bioisostere for pyridine or thiazole rings.

  • Kinase Inhibition: The thiadiazole ring can function as a hinge-binding motif in ATP-competitive inhibitors. The iodine handles allow for the attachment of solubilizing groups or hydrophobic tails required for pocket occupancy.

  • Antimicrobial Agents: Sulfonamide derivatives of 1,3,4-thiadiazoles (e.g., sulfamethizole) are well-established antibiotics. The 2-iodo derivative allows for the synthesis of novel analogs active against resistant strains (MRSA).

  • Carbonic Anhydrase Inhibitors: Thiadiazoles are classic pharmacophores for carbonic anhydrase inhibition (e.g., acetazolamide). The 2-iodo precursor allows for the expansion of the SAR (Structure-Activity Relationship) at the 2-position.

Safety & Handling

  • Hazards: this compound is an organoiodide and should be treated as a potential irritant and sensitizer.

  • Storage: Store at 2-8°C. Protect from light, as C-I bonds can undergo homolytic cleavage upon UV exposure, leading to degradation and iodine liberation (discoloration).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. this compound Product Information.Link

  • BenchChem. Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. (Analogous chemistry). Link

  • MDPI Molecules. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. 2024. Link[1]

  • PubChem. this compound Compound Summary.Link

  • ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives.Link

Sources

Biological Activity & Therapeutic Potential of 5-Methyl-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, distinguished by its ability to act as a bioisostere of the thiazole and pyridine rings. Within this class, 5-methyl-1,3,4-thiadiazole derivatives occupy a critical niche. The 5-methyl group provides a specific steric and electronic profile—acting as a weak electron donor while maintaining a low molecular weight and favorable lipophilicity (LogP) profile compared to bulky 5-aryl analogues.

This guide analyzes the pharmacological versatility of the 5-methyl-1,3,4-thiadiazole core, focusing on its validated role in Carbonic Anhydrase (CA) inhibition , antimicrobial efficacy , and emerging anticancer mechanisms . It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights for drug developers.

Chemical Basis & Pharmacophore Analysis[1][2][3]

Electronic & Structural Properties

The 1,3,4-thiadiazole ring is an electron-deficient heteroaromatic system.[1] The sulfur atom imparts aromaticity, while the two nitrogen atoms at positions 3 and 4 act as hydrogen bond acceptors.

  • The 5-Methyl Advantage: unlike 5-phenyl substituents which increase lipophilicity and steric hindrance, the 5-methyl group (

    
    ) offers a compact hydrophobic handle. This is critical for fitting into restricted enzymatic pockets, such as the active site of Carbonic Anhydrase enzymes.
    
  • Mesoionic Character: The ring exhibits mesoionic character, allowing strong interactions with biological targets via dipole-dipole interactions.

Synthesis of the Core Scaffold: 2-Amino-5-methyl-1,3,4-thiadiazole

The primary building block for these derivatives is 2-amino-5-methyl-1,3,4-thiadiazole . High-yield synthesis is achieved via the cyclodehydration of thiosemicarbazide with acetic acid (or acetyl chloride) in the presence of a dehydrating agent.

DOT Diagram: Synthetic Pathway

Synthesis cluster_reagents Reagents AceticAcid Acetic Acid (CH3COOH) Intermediate 1-Acetylthiosemicarbazide (Intermediate) AceticAcid->Intermediate TSC Thiosemicarbazide (NH2CSNHNH2) TSC->Intermediate Cyclization Cyclodehydration (POCl3 or H2SO4, 80-90°C) Intermediate->Cyclization Product 2-Amino-5-methyl-1,3,4-thiadiazole Cyclization->Product - H2O

Figure 1: Cyclodehydration pathway for the synthesis of the 5-methyl-1,3,4-thiadiazole core.

Therapeutic Profiles & Mechanisms

Carbonic Anhydrase (CA) Inhibition

The most authoritative application of the 5-methyl-1,3,4-thiadiazole scaffold is in the drug Methazolamide (N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide).

  • Mechanism: The thiadiazole nitrogen coordinates with the Zinc ion (

    
    ) in the CA active site. The 5-methyl group occupies a hydrophobic pocket, displacing water and stabilizing the complex.
    
  • Clinical Relevance: Used for glaucoma (lowering intraocular pressure) and as a diuretic.

  • SAR Insight: Modification of the 5-methyl to a larger alkyl group often drastically reduces potency due to steric clash within the enzyme's active site cleft.

Antimicrobial Activity

Derivatives functionalized at the 2-amino position (e.g., Schiff bases or amides) exhibit broad-spectrum activity.

  • Target: Inhibition of bacterial MurB (UDP-N-acetylenolpyruvylglucosamine reductase) and fungal CYP51 (Lanosterol 14α-demethylase).

  • Key SAR:

    • 5-Methyl: Provides necessary lipophilicity for cell wall penetration without exceeding the molecular weight threshold for porin transport in Gram-negative bacteria.

    • 2-Position: Electron-withdrawing groups (e.g.,

      
      -Cl-benzylidene) attached via a Schiff base enhance potency against S. aureus and E. coli.
      
Anticancer Potential

Recent studies highlight 5-methyl-1,3,4-thiadiazoles as inhibitors of FAK (Focal Adhesion Kinase) and EGFR .

  • Mechanism: Induction of apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).

  • Data Summary:

Derivative TypeTarget Cell LineIC50 (µM)Mechanism
Methazolamide Glaucoma (CA)0.014 (Ki)CA Inhibition
5-Methyl-2-sulfonamide MCF-7 (Breast)12.5Apoptosis Induction
5-Methyl-Schiff Base HCT-116 (Colon)5.8DNA Intercalation

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol uses Polyphosphoric Acid (PPA) for a solvent-free, high-yield "green" synthesis.

  • Reagent Prep: In a round-bottom flask, mix Thiosemicarbazide (0.1 mol, 9.1 g) and Acetic Acid (0.12 mol, 7.2 g) .

  • Catalyst Addition: Add Polyphosphoric Acid (PPA, 30 g) . The mixture will become viscous.

  • Reaction: Heat the mixture to 90°C with mechanical stirring for 3 hours .

    • Validation Check: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting material spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      product.
  • Quenching: Pour the hot reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

  • Neutralization: Adjust pH to 8.0 using conc. Ammonia solution . A white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol.
    
    • Expected Yield: 75-85%.[2]

    • Melting Point: 228–230°C.

Protocol B: Resazurin-Based Cell Viability Assay (Antimicrobial/Anticancer)

Superior to MTT due to non-toxicity and fluorescent readout.

  • Seeding: Plate cells (bacteria:

    
     CFU/mL; cancer cells: 
    
    
    
    cells/well) in 96-well plates.
  • Treatment: Add 5-methyl-1,3,4-thiadiazole derivatives (dissolved in DMSO) at serial dilutions (e.g., 100 µM to 0.1 µM).

    • Control: DMSO vehicle (negative) and Doxorubicin/Ciprofloxacin (positive).

  • Incubation: Incubate for 24h (bacteria) or 48h (cancer cells) at 37°C.

  • Dye Addition: Add Resazurin solution (0.15 mg/mL) to each well (10% of well volume).

  • Readout: Incubate for 4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

    • Calculation: % Viability =

      
      .
      

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism often observed in 5-methyl-1,3,4-thiadiazole derivatives: Carbonic Anhydrase inhibition (enzymatic) and Apoptosis induction (cellular).

Mechanism cluster_CA Pathway A: Enzyme Inhibition cluster_Cancer Pathway B: Anticancer Activity Compound 5-Methyl-1,3,4-Thiadiazole Derivative CA_Enzyme Carbonic Anhydrase (Active Site Zn2+) Compound->CA_Enzyme Kinase Inhibition of FAK / EGFR Compound->Kinase Binding N3/N4 Coordination & Methyl Hydrophobic Fit CA_Enzyme->Binding Effect_A Reduced HCO3- Production (Diuretic/Antiglaucoma) Binding->Effect_A Mito Mitochondrial Dysfunction Kinase->Mito Apoptosis Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis

Figure 2: Dual mechanistic pathways: Zn-coordination (left) and Kinase-mediated apoptosis (right).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Jain, A. K., et al. (2013).[3] 1,3,4-Thiadiazole and its derivatives: A review on recent progress in biological activities. Chemical Biology & Drug Design. Link

  • Siddiqui, N., et al. (2019). Synthesis and biological evaluation of 2,5-disubstituted-1,3,4-thiadiazoles as potential antimicrobial agents. Arabian Journal of Chemistry. Link

  • Mishra, C. B., et al. (2018). Thiadiazole derivatives as potent anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Al-Masoudi, N. A., et al. (2011). Synthesis and antitumor activity of new 2-amino-5-substituted-1,3,4-thiadiazoles. Heteroatom Chemistry. Link

Sources

1,3,4-Thiadiazole: A Strategic Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold represents a high-value bioisostere in modern drug design, offering a unique balance of aromaticity, lipophilicity, and metabolic stability. Unlike its oxadiazole counterparts, the inclusion of the sulfur atom introduces a "sigma-hole" effect—a region of positive electrostatic potential—that facilitates orthogonal non-covalent interactions with target proteins. This guide dissects the physicochemical rationale for deploying 1,3,4-thiadiazole as a replacement for carboxylic acids, amides, and phenyl rings, supported by robust synthetic protocols and a detailed case study of the glutaminase inhibitor Telaglenastat (CB-839).

Part 1: Physicochemical Profile & Bioisosteric Rationale[1]

The Sulfur Advantage: Sigma-Hole Interactions

The utility of 1,3,4-thiadiazole extends beyond simple steric replacement. The sulfur atom is less electronegative than oxygen (2.58 vs. 3.44), resulting in a more polarizable electron cloud. This creates a


-hole —a localized region of positive electrostatic potential on the extension of the C–S bond—allowing the ring to act as a Lewis acid in halogen-bond-like interactions with nucleophilic protein residues (e.g., backbone carbonyls).
Comparative Physicochemical Metrics

The following table contrasts 1,3,4-thiadiazole with its common isosteres. Note the distinct lipophilicity profile: it is more lipophilic than 1,3,4-oxadiazole (improving membrane permeability) but significantly more polar than a phenyl ring (improving solubility).

Property1,3,4-Thiadiazole 1,3,4-Oxadiazole Benzene (Phenyl) Medicinal Chemistry Implication
Electronic Character

-deficient (Electron withdrawing)

-deficient (Strongly withdrawing)

-neutral
Thiadiazole lowers pKa of adjacent amines/acids less drastically than oxadiazole.
H-Bonding Acceptor (N3/N4)Strong Acceptor (N3/N4)NoneN-atoms in thiadiazole are excellent H-bond acceptors for backbone NH groups.
Lipophilicity (

LogP)
Ref (0.0)~ -0.8 to -1.0 (More Hydrophilic)~ +1.5 to +2.0 (More Lipophilic)Ideal compromise for optimizing LogD without sacrificing solubility.
Metabolic Stability Moderate (S-oxidation risk)Low (Hydrolytic ring opening)High (P450 hydroxylation)Thiadiazole resists hydrolytic cleavage better than oxadiazole.
Dipole Moment ~3.0 - 3.3 D~3.8 - 4.0 D0 DHigh dipole drives specific orientation in the binding pocket.

Part 2: Synthetic Architectures – Validated Protocols

While multiple routes exist, the oxidative cyclization of thiosemicarbazides remains the most robust method for generating 2-amino-1,3,4-thiadiazoles, a common pharmacophore. The following protocol is a self-validating system designed for gram-scale synthesis.

Protocol: Oxidative Cyclization via POCl

Objective: Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole from carboxylic acid and thiosemicarbazide.

Reagents:

  • Aromatic Carboxylic Acid (1.0 eq)

  • Thiosemicarbazide (1.2 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 eq) – Acts as solvent and dehydrating agent.
    
  • Ice/Water (Quenching)

  • Potassium Hydroxide (KOH) (Neutralization)

Step-by-Step Methodology:

  • Activation: Charge a dry round-bottom flask with the carboxylic acid and thiosemicarbazide.

  • Cyclodehydration: Add POCl

    
     dropwise at 0°C under N
    
    
    
    atmosphere. Caution: Exothermic.
  • Reflux: Heat the mixture to 75–80°C for 3–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The reaction is complete when the acid spot disappears.

  • Quenching (Critical Step): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Note: Hydrolysis of excess POCl

    
     releases HCl gas; perform in a fume hood.
    
  • Neutralization: Adjust pH to ~8–9 using 50% KOH solution. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

Synthesis_Workflow Start Carboxylic Acid + Thiosemicarbazide Reagent POCl3 Addition (0°C, N2 atm) Start->Reagent Activation Reflux Reflux (75°C) 3-6 Hours Reagent->Reflux Cyclodehydration Quench Ice Quench & pH Adjustment (KOH) Reflux->Quench Hydrolysis Product 2-Amino-1,3,4-Thiadiazole (Solid Precipitate) Quench->Product Precipitation

Caption: Step-wise oxidative cyclization pathway for 1,3,4-thiadiazole synthesis.

Part 3: Medicinal Chemistry Case Study – CB-839 (Telaglenastat)

CB-839 is a first-in-class, orally bioavailable inhibitor of Glutaminase C (GAC), currently in clinical trials for solid tumors. It exemplifies the structural utility of the 1,3,4-thiadiazole ring.[1]

Bioisosteric Logic in CB-839

The molecule features a 1,3,4-thiadiazole ring acting as a critical linker between a flexible butyl chain and a terminal phenylacetamide group.

  • Linker Geometry: The 1,3,4-thiadiazole ring provides a rigid, planar geometry that orients the terminal hydrophobic groups into the allosteric binding pocket of GAC.

  • H-Bonding Network: The nitrogen atoms (N3/N4) of the thiadiazole ring engage in a conserved hydrogen-bonding network with the backbone of Lys320, Phe322, and Leu323 . This anchors the inhibitor at the dimer interface of the enzyme.

  • Solubility: Replacing a phenyl linker with thiadiazole significantly improved the aqueous solubility of the parent series (BPTES analogs) without compromising lipophilic contacts.

Mechanism of Action & Binding Mode[2]

CB839_Binding Thiadiazole 1,3,4-Thiadiazole Core (CB-839) Tail Phenylacetamide Tail Thiadiazole->Tail Lys320 Lys320 (Backbone NH) Thiadiazole->Lys320 H-Bond Acceptor Phe322 Phe322 (Backbone NH) Thiadiazole->Phe322 H-Bond Acceptor Leu323 Leu323 (Backbone NH) Thiadiazole->Leu323 H-Bond Acceptor Linker Butyl Linker Linker->Thiadiazole HydrophobicPocket Allosteric Hydrophobic Pocket Tail->HydrophobicPocket Van der Waals

Caption: Interaction map of CB-839 with Glutaminase C, highlighting the thiadiazole H-bond network.

Part 4: Strategic Design Considerations (Toxicity & Metabolism)

While stable, the 1,3,4-thiadiazole ring is not metabolically inert. Understanding its degradation pathways is crucial for lead optimization.

Metabolic Ring Opening

The primary metabolic liability is S-oxidation followed by ring cleavage. This is often mediated by Cytochrome P450 enzymes (e.g., CYP1A2).

  • S-Oxidation: The sulfur atom is oxidized to a sulfoxide or sulfone.

  • Nucleophilic Attack: The oxidized ring becomes electrophilic at C2/C5.

  • Ring Scission: Hydrolysis leads to ring opening, generating reactive sulfenic/sulfinic acid intermediates or hydrazides, which can be idiosyncratic toxophores.

Mitigation Strategy: Substitution at C2 and C5 with electron-withdrawing groups or bulky steric blockers can reduce the propensity for S-oxidation and subsequent ring opening.

Metabolism Parent 1,3,4-Thiadiazole Oxidation S-Oxidation (CYP450) Parent->Oxidation Intermediate Thiadiazole S-Oxide (Electrophilic) Oxidation->Intermediate Cleavage Ring Scission (Hydrolysis) Intermediate->Cleavage Metabolites Hydrazides / Sulfinic Acids (Potential Toxophores) Cleavage->Metabolites

Caption: Metabolic pathway showing P450-mediated activation and ring scission.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC (National Institutes of Health). [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules (MDPI). [Link]

  • Room temperature serial crystal structure of Glutaminase C in complex with inhibitor BPTES (CB-839 Class). RCSB Protein Data Bank. [Link]

  • Crystal structure of glutaminase C in complex with inhibitor CB-839. RCSB Protein Data Bank. [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

  • Definition of glutaminase inhibitor CB-839 hydrochloride. National Cancer Institute Drug Dictionary. [Link]

Sources

Electronic Architecture & Synthetic Utility of the 2-Iodo-1,3,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic architecture, synthetic protocols, and reactivity profile of the 2-iodo-1,3,4-thiadiazole scaffold. It is designed for medicinal chemists and materials scientists leveraging this moiety for its unique sigma-hole properties and cross-coupling utility.

Executive Summary

The 2-iodo-1,3,4-thiadiazole scaffold represents a specialized intersection of electron-deficient heteroaromaticity and polarizable halogen functionality. Unlike its chloro- or bromo-analogues, the 2-iodo derivative exhibits a pronounced


-hole (sigma-hole)  along the C–I bond axis, facilitating strong halogen bonding (XB) interactions critical for supramolecular assembly and protein-ligand binding. Synthetically, the C–I bond serves as a high-reactivity handle for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

), making it a versatile building block in drug discovery.

Fundamental Electronic Architecture

Aromaticity and Electron Deficiency

The 1,3,4-thiadiazole ring is a planar,


-electron aromatic system. However, the presence of two pyridine-like nitrogen atoms and a sulfur atom renders the ring highly electron-deficient (

-deficient).
  • Inductive Effects: The electronegative nitrogens (N3, N4) withdraw electron density from the carbons (C2, C5), making them susceptible to nucleophilic attack.

  • Iodine Substituent: The iodine atom at C2 exerts a dual effect:

    • Inductive Withdrawal (-I): Enhances the acidity of the ring protons (if any) and the electrophilicity of the C2 center.

    • Resonance Donation (+R): Weak overlap between the large 5p orbital of iodine and the 2p orbitals of the ring carbon results in minimal resonance stabilization, leaving the inductive effect dominant.

The Sigma-Hole ( -hole)

A defining feature of the 2-iodo-1,3,4-thiadiazole is the anisotropic electron density distribution on the iodine atom. While the equatorial region of the iodine is electron-rich (lone pairs), the region along the extension of the C–I bond is electron-depleted.

  • Mechanism: The strong electron-withdrawing nature of the thiadiazole ring pulls electron density away from the iodine, deepening this positive potential patch (the

    
    -hole).
    
  • Consequence: This positive region can interact directionally with Lewis bases (nucleophiles, lone pairs of O/N in proteins), forming a Halogen Bond (XB) .

SigmaHole Thiadiazole 1,3,4-Thiadiazole Ring (Electron Withdrawing) Iodine Iodine Atom (Polarizable) Thiadiazole->Iodine Inductive Pull (-I) SigmaHole σ-Hole (+) (Electron Depleted Region) Iodine->SigmaHole Anisotropic Charge Distribution LewisBase Lewis Base (-) (e.g., Protein Carbonyl) SigmaHole->LewisBase Halogen Bond (Electrostatic)

Figure 1: Formation of the


-hole on the iodine atom induced by the electron-deficient thiadiazole core, leading to directional halogen bonding.

Synthetic Protocols

The synthesis of 2-iodo-1,3,4-thiadiazoles is most reliably achieved via the Sandmeyer reaction starting from the corresponding 2-amino-1,3,4-thiadiazole. Direct iodination of the ring C-H is possible but often requires lithiation strategies which are less functional-group tolerant.

Protocol A: Sandmeyer Iodination (Standard)

This protocol converts the amino group to an iodine via a diazonium intermediate. The use of organic solvents (like MeCN) alongside aqueous acid helps solubilize the heteroaromatic substrate.

Reagents:

  • Substrate: 2-Amino-1,3,4-thiadiazole derivative (1.0 equiv)

  • Diazotization:

    
     (1.5 equiv), 
    
    
    
    -TsOH or
    
    
    (aq)
  • Iodine Source:

    
     (2.0 equiv) or 
    
    
    
  • Solvent:

    
     / 
    
    
    
    (1:1)

Step-by-Step Methodology:

  • Diazotization: Dissolve the 2-amino-1,3,4-thiadiazole in a mixture of MeCN and 2M HCl (or p-TsOH in MeCN). Cool to 0°C in an ice bath.

  • Addition: Dropwise add an aqueous solution of

    
    , maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt (often unstable, do not isolate).
    
  • Iodination: Add an aqueous solution of

    
     (or 
    
    
    
    in MeCN) dropwise to the cold mixture.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Quench with saturated

    
     (sodium thiosulfate) to reduce excess iodine (color change from brown to yellow/clear). Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Lithiation-Trapping (For 2-H substrates)

For 1,3,4-thiadiazoles with a vacant C2 position.

  • Dissolve 1,3,4-thiadiazole in dry THF at -78°C under Argon.

  • Add

    
    -BuLi (1.1 equiv) dropwise (Lithiation at C2 is rapid due to inductive acidification).
    
  • Stir for 15-30 mins at -78°C.

  • Add

    
     or 
    
    
    
    -iodosuccinimide (NIS) (1.2 equiv) in THF.
  • Warm to RT and quench with

    
    .
    

Reactivity Profile & Workflows

The C–I bond in this scaffold is highly activated for both Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (


).
Cross-Coupling Logic

The electron-deficient nature of the thiadiazole ring facilitates Oxidative Addition of Pd(0) into the C–I bond, often faster than in phenyl iodides. This allows for milder coupling conditions.

Workflow: Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups at the C2 position.

Suzuki Start 2-Iodo-1,3,4-Thiadiazole Intermediate Oxidative Addition Complex [L2Pd(Ar)I] Start->Intermediate 80°C, 12h Reagents Boronic Acid (R-B(OH)2) Pd(PPh3)4 (5 mol%) Na2CO3 (2M aq) Dioxane/H2O Reagents->Intermediate Product 2-Aryl-1,3,4-Thiadiazole Intermediate->Product Reductive Elimination

Figure 2: Standard Suzuki-Miyaura coupling workflow for 2-iodo-1,3,4-thiadiazole.

Key Considerations:

  • Base Sensitivity: The thiadiazole ring can be sensitive to strong bases at high temperatures (ring opening). Carbonate bases (

    
    , 
    
    
    
    ) are preferred over hydroxides.
  • Catalyst:

    
     is standard, but 
    
    
    
    is recommended for sterically hindered boronic acids.
Nucleophilic Aromatic Substitution ( )

Because the C2 position is flanked by N3 and S1, it is highly electrophilic. The iodine is an excellent leaving group, better than Cl or Br.

  • Nucleophiles: Thiols, amines, and alkoxides react readily.

  • Conditions: Often requires no metal catalyst.[1] Heating with the nucleophile in a polar aprotic solvent (DMF, DMSO) with a base (

    
    ) is sufficient.
    

Data Summary: Electronic & Structural Markers

The following table summarizes key physical properties used to characterize the 2-iodo-1,3,4-thiadiazole scaffold.

PropertyValue / TrendMechanistic Insight

C NMR (C2-I)
~100 – 115 ppm Heavy Atom Effect: The large electron cloud of Iodine shields the attached carbon, shifting it significantly upfield compared to C-H (~154 ppm) or C-Cl (~150 ppm).

C NMR (C5)
~160 – 170 ppm Typical deshielding due to adjacent heteroatoms (N=C-S).
C–I Bond Length ~2.08 Å Longer than C-Br, indicating a weaker bond prone to oxidative addition.
Dipole Moment High (~3-4 D) Vector sum of the lone pairs on N and the C-I polarization.
XB Angle (C-I···N) ~175° - 180° Strictly linear geometry characteristic of

-hole interactions.

Applications in Crystal Engineering & Drug Design

Halogen Bonding (XB) Networks

In the solid state, 2-iodo-1,3,4-thiadiazoles often form self-assembled networks. The positive


-hole on the Iodine atom interacts with the lone pair of the Nitrogen atom (N3 or N4) of a neighboring molecule.
  • Interaction Energy: 5–10 kcal/mol (comparable to moderate hydrogen bonds).

  • Geometry: Linear (

    
    ).
    
  • Utility: This interaction can be used to "lock" ligand conformations in a protein binding pocket, provided a backbone carbonyl or Lewis basic residue is positioned correctly.

Bioisosterism

The 2-iodo-1,3,4-thiadiazole moiety is often explored as a bioisostere for:

  • Phenyl rings: Similar planar geometry but with improved water solubility.

  • Pyridine rings: Electron-deficient nature mimics pyridine but with altered H-bond acceptor vectors.

References

  • Synthesis via Sandmeyer: Niu, P., et al. (2015). "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation." Journal of Organic Chemistry. Link(Note: Describes the amino-precursor synthesis; Sandmeyer is the subsequent standard transformation).

  • Halogen Bonding in Thiadiazoles: Arman, H. D., et al. (2012). "The Balance between Hydrogen Bonds, Halogen Bonds, and Chalcogen Bonds in the Crystal Structures of a Series of 1,3,4-Chalcogenadiazoles." Crystal Growth & Design. Link

  • General Reactivity of 1,3,4-Thiadiazoles: Hu, Y., et al. (2014). "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews. Link

  • Suzuki Coupling Protocols: BenchChem Application Notes. "Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole." (Analogous chemistry for electron-deficient azoles). Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-iodo-5-methyl-1,3,4-thiadiazole (CAS: 914935-72-1) Molecular Formula: C₃H₃IN₂S Molecular Weight: 226.04 g/mol

This guide provides a technical framework for handling this compound, a critical electrophilic intermediate in medicinal chemistry. While specific gravimetric solubility data is often proprietary, this document synthesizes structural analysis with empirical behavior of halogenated 1,3,4-thiadiazoles to establish a reliable solubility landscape. The guide focuses on solvent selection for synthesis (cross-coupling) , purification (recrystallization) , and analytic sample preparation .

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its polar heterocyclic core and the lipophilic substituents.

  • The 1,3,4-Thiadiazole Core: This 5-membered aromatic ring is electron-deficient and highly polar due to the inductive effect of the sulfur atom and the electronegative nitrogen atoms. It acts as a hydrogen bond acceptor but lacks hydrogen bond donors (in this specific derivative).

  • The Iodine Substituent: The C-2 iodine atom is large and polarizable ("soft"), increasing lipophilicity (Predicted XLogP ≈ 0.3–0.7) compared to its amino- or thiol- precursors. It facilitates solubility in chlorinated solvents and aromatics.

  • The Methyl Group: Provides a minor hydrophobic handle, aiding solubility in medium-polarity solvents like ethyl acetate.

Solubility Landscape Overview
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Dipolar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Reaction media (SnAr), Stock solutions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Recrystallization (Hot), LC-MS mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformGood Extraction, Chromatography injection.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Extraction, TLC spotting.
Ethers THF, 1,4-Dioxane, MTBEModerate Reaction media (Cross-coupling).
Non-Polar Hexane, Heptane, PentanePoor (<1 mg/mL)Anti-solvent for precipitation.
Aqueous Water, PBS BufferInsoluble Washing aqueous impurities.

Experimental Protocols

Protocol A: Rapid Solubility Assessment (Self-Validating)

For determining the precise solubility limit for a specific batch or solvent system.

  • Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

  • Titration: Add the target solvent in 50 µL aliquots using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Insoluble. Continue addition.

  • Validation: If soluble at <100 µL (Concentration >100 mg/mL), the solvent is suitable for stock solutions.

Protocol B: Recrystallization Strategy

Halogenated thiadiazoles often degrade on silica gel due to Lewis acidity. Recrystallization is the preferred purification method.

  • Primary Solvent: Ethanol (EtOH) or Isopropanol (IPA) . The compound typically dissolves in boiling alcohol but crystallizes upon cooling.

  • Anti-Solvent Method (if too soluble in alcohols):

    • Dissolve crude material in minimal THF or Acetone at room temperature.

    • Slowly add Hexane or Water dropwise until persistent turbidity is observed.

    • Cool to 4°C overnight.

Application Context: Reaction Solvents

The iodine moiety makes this compound a prime substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (


).
Solvent Selection Logic for Catalysis
  • Suzuki Coupling: Use 1,4-Dioxane/Water (4:1) or Toluene . The thiadiazole sulfur can poison Pd catalysts; therefore, non-coordinating solvents like Toluene are often superior to nitriles.

  • 
     (Displacement of Iodine):  Use DMF  or DMSO . The high dielectric constant stabilizes the transition state intermediate (Meisenheimer complex).
    

Visualization: Solvent Decision Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended operational phase (Reaction vs. Purification).

SolventSelection Start Start: this compound Intent What is the Goal? Start->Intent Reaction Chemical Reaction Intent->Reaction Synthesis Purification Purification/Isolation Intent->Purification Work-up Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Reaction->Coupling Subst Nucleophilic Substitution (SnAr) Reaction->Subst Solv_Coup Use: 1,4-Dioxane, Toluene, THF Coupling->Solv_Coup Solv_Sub Use: DMF, DMSO, NMP Subst->Solv_Sub Recryst Recrystallization Purification->Recryst Extract Liquid-Liquid Extraction Purification->Extract Solv_Rec Use: Hot Ethanol or Acetone/Hexane Recryst->Solv_Rec Solv_Ext Use: Ethyl Acetate or DCM (Wash with Water) Extract->Solv_Ext

Figure 1: Decision tree for solvent selection based on experimental intent.

References

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. (Used for analog solubility inference). Retrieved from

  • Hu, Y., et al. (2014). Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Derivatives. (Provides general solubility context for thiadiazole scaffolds). Journal of Heterocyclic Chemistry.

Sources

The Strategic Role of 2-Iodo-5-methyl-1,3,4-thiadiazole in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 1,3,4-thiadiazole scaffold is recognized as a highly privileged pharmacophore, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antineoplastic properties[1]. However, the rapid generation of diverse 1,3,4-thiadiazole libraries requires highly reactive and predictable building blocks. 2-Iodo-5-methyl-1,3,4-thiadiazole (CAS: 914935-72-1) has emerged as a premier intermediate for late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis, comparative reactivity data, and self-validating experimental protocols for utilizing this specific building block in high-throughput drug discovery workflows.

Structural & Mechanistic Rationale

The utility of this compound is rooted in the precise electronic and steric properties of its three structural domains:

  • The 1,3,4-Thiadiazole Core: This five-membered heteroaromatic ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom[1]. In biological systems, it acts as a robust bioisostere for pyrimidines and oxadiazoles, offering multiple hydrogen-bond acceptor sites that enhance binding affinity to target kinases and receptors.

  • The 5-Methyl Cap: The methyl group serves a dual purpose. Synthetically, it acts as a protecting vector, blocking the C5 position from undesired C-H activation or dimerization during cross-coupling. Pharmacologically, it provides a small, metabolically stable lipophilic cap that frequently improves cell membrane permeability without significantly inflating the molecular weight.

  • The 2-Iodo Leaving Group: The choice of iodine over bromine or chlorine is a calculated thermodynamic decision. The electron-withdrawing nature of the thiadiazole ring already primes the C2 position for nucleophilic attack or oxidative addition[2]. The introduction of an iodine atom—with its large atomic radius and high polarizability—drastically lowers the activation energy required for the insertion of a transition metal catalyst.

Quantitative Reactivity Comparison

To understand the superiority of the iodo-derivative in library synthesis, we must examine the bond dissociation energies (BDE) and their direct impact on reaction kinetics.

Table 1: Comparative Reactivity Profile of 2-Halo-1,3,4-thiadiazoles in Cross-Coupling

Halide Leaving GroupApprox. C-X Bond Dissociation Energy (kJ/mol)Relative Rate of Pd(0) Oxidative AdditionTypical Required Reaction Temperature (°C)
C-Cl ~397Very Slow100 - 120
C-Br ~285Moderate80 - 100
C-I ~238Exceptionally Fast25 - 60

Data synthesis derived from general cross-coupling kinetics of electron-deficient heterocycles[2].

Core Synthetic Workflows in Lead Generation

The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The two most critical pathways in drug discovery are the Suzuki-Miyaura coupling (for C-C bond formation)[1] and the Buchwald-Hartwig amination (for C-N bond formation)[3][4].

The Catalytic Cycle

The causality behind the high yields observed with this building block lies in the oxidative addition step. Because the C-I bond is weak (Table 1), Pd(0) inserts rapidly. This prevents the degradation of the active catalyst and allows the reaction to proceed at lower temperatures, preserving sensitive functional groups on the coupling partner.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast via C-I bond) Pd0->OxAdd 2-Iodo-5-methyl- 1,3,4-thiadiazole PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (Base-assisted) PdII->TransMet Arylboronic Acid + Base PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Thiadiazole Conjugate (Product) RedElim->Product

Pd-catalyzed cross-coupling cycle for this compound.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the underlying causality to empower the chemist to troubleshoot and optimize.

Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a diverse library of 2-aryl-5-methyl-1,3,4-thiadiazole derivatives for high-throughput screening[1].

Reagents Required:

  • This compound (1.0 equiv)

  • Arylboronic acid derivative (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene / H₂O (3:1 v/v)

Step-by-Step Protocol & Causality:

  • Preparation of the Biphasic System: In a Schlenk tube, dissolve the this compound and the arylboronic acid in toluene. Dissolve Na₂CO₃ in deionized water. Combine the two solutions.

    • Causality: A biphasic system is critical. Toluene dissolves the lipophilic organic substrates, while water dissolves the inorganic base and the resulting boronic acid byproducts. The transmetalation step occurs efficiently at the phase boundary.

  • Degassing (Crucial Step): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded. O₂ rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, halting the catalytic cycle. It also promotes the undesired oxidative homocoupling of the boronic acid (forming biaryls).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon, then seal the tube.

    • Causality: Adding the catalyst last, after degassing, minimizes its exposure to oxygen and localized high concentrations of unmixed base, preventing premature catalyst degradation.

  • Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring (1000 rpm) for 2–6 hours.

    • Causality: While oxidative addition of the C-I bond is fast at room temperature, the transmetalation of sterically hindered boronic acids requires thermal energy[1]. Vigorous stirring maximizes the surface area of the biphasic boundary.

  • In-Process Validation (TLC/LC-MS): Monitor the disappearance of the starting material (this compound) via LC-MS.

    • Validation Logic: The presence of the de-iodinated byproduct (5-methyl-1,3,4-thiadiazole) indicates successful oxidative addition but failed transmetalation (often due to degraded boronic acid or insufficient base).

  • Workup and Isolation: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Causality: EtOAc efficiently extracts the polar thiadiazole product. The brine wash increases the ionic strength of the aqueous phase, preventing the formation of intractable emulsions common in biphasic cross-couplings.

Integration into Drug Discovery Workflows

The predictable reactivity of this compound makes it an ideal anchor for "Hit-to-Lead" optimization. By holding the 5-methyl-1,3,4-thiadiazole core constant, medicinal chemists can systematically vary the aryl or amine substituents at the C2 position to establish a clear Structure-Activity Relationship (SAR)[5].

Workflow Start Target Identification Scaffold Scaffold Selection: 1,3,4-Thiadiazole Start->Scaffold BuildingBlock Core Building Block: This compound Scaffold->BuildingBlock Diversification Library Diversification Suzuki-Miyaura (C-C) Buchwald-Hartwig (C-N) BuildingBlock->Diversification Screening High-Throughput Screening (Antimicrobial/Anticancer) Diversification->Screening Lead Lead Optimization (SAR Analysis) Screening->Lead

Drug discovery workflow utilizing the this compound scaffold.

Applications in Therapeutics
  • Antimicrobial Agents: Conjugates formed from 1,3,4-thiadiazoles have shown potent efficacy against Mycobacterium strains. The lipophilic 5-methyl group aids in penetrating the complex mycobacterial cell wall[5].

  • Anticancer Therapeutics: The electron-deficient nature of the thiadiazole ring allows it to act as an effective hinge-binder in various kinase inhibitors, making it a frequent structural motif in oncology pipelines[1].

References

  • Węglarz-Tomczak, E., et al. "Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates". Molecules, ProQuest/ResearchGate. Available at: [Link]

  • Soleiman-Beigi, M., et al. "Synthesis of Symmetrical Triaryl Amines by Nano-CuO Catalyzed Buchwald-Hartwig Cross-coupling Reaction: NH2-Thiadiazole as a New N-source". Organic Chemistry Research. Available at:[Link]

  • Patel, N., et al. "Development of 1,3,4-Thiadiazole and Piperazine Fused Hybrid Quinazoline Derivatives as Dynamic Antimycobacterial Agents". Polycyclic Aromatic Compounds, Taylor & Francis. Available at: [Link]

  • Sharma, P., et al. "Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4] thiadiazole with substituted anilines". Synthetic Communications, Taylor & Francis. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for thiazoles, oxadiazoles, and pyridines. It is widely utilized in antimicrobial, anticancer, and carbonic anhydrase inhibitor research. This guide details the Suzuki-Miyaura cross-coupling of 2-iodo-5-methyl-1,3,4-thiadiazole , a highly reactive yet sensitive electrophile.

While the C2-iodide bond is activated for rapid oxidative addition, the electron-deficient nature of the thiadiazole ring and the presence of coordinating nitrogen and sulfur atoms present specific challenges:

  • Catalyst Deactivation: Competitive coordination of the thiadiazole nitrogens/sulfur to the Palladium center.

  • Hydrolytic Instability: Potential for ring cleavage under harsh basic conditions.

  • Protodehalogenation: Reductive side-reactions competing with the desired coupling.

This protocol provides a robust, self-validating methodology to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Analysis & Substrate Specificity

The Electrophile: this compound
  • Electronic Profile: The 1,3,4-thiadiazole ring is electron-deficient (

    
    -deficient). The inductive effect of the adjacent nitrogens and sulfur makes the C2 position highly electrophilic.
    
  • Leaving Group: Iodine is the superior leaving group (vs. Br or Cl) due to a weaker C-X bond, facilitating rapid Oxidative Addition even at lower temperatures.

  • The "Methyl Effect": The C5-methyl group provides a slight electron-donating effect, which stabilizes the intermediate Pd(II) complex against rapid decomposition, but does not significantly hinder the initial oxidative addition.

The Catalytic Cycle & Pain Points

The following diagram illustrates the catalytic pathway, highlighting the specific "trap states" relevant to thiadiazole coupling.

SuzukiThiadiazole Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast) Pd0->OxAdd + this compound PdII_Complex Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII_Complex CoordTrap TRAP STATE: N/S-Coordination (Catalyst Poisoning) PdII_Complex->CoordTrap Reversible Inhibition TransMet Transmetallation (Rate Limiting) PdII_Complex->TransMet + Ar-B(OH)2 + Base (OH-) CoordTrap->PdII_Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Figure 1: Catalytic cycle for this compound. Note the competitive coordination trap state caused by the heteroatoms.

Experimental Protocol

Critical Reagents
  • Substrate: this compound (>97% purity recommended).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the "Gold Standard" for this substrate. The bidentate dppf ligand prevents the formation of stable Pd-N/S complexes that deactivate monodentate catalysts like Pd(PPh₃)₄.

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) . It provides sufficient basicity for transmetallation without the harshness of hydroxides that can degrade the thiadiazole ring.

  • Solvent: 1,4-Dioxane / Water (4:1) .[1][2] The aqueous component is strictly required to solubilize the base and activate the boronic acid.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 226 mg of thiadiazole substrate)

StepActionTechnical Rationale
1. Prep Charge a reaction vial (microwave or pressure tube) with a magnetic stir bar.Use a vessel that can be sealed to prevent solvent loss and O₂ ingress.
2. Load Add This compound (1.0 equiv, 226 mg) and Aryl Boronic Acid (1.2 equiv).Slight excess of boronic acid accounts for potential protodeboronation.
3. Catalyst Add Pd(dppf)Cl₂[1][3][4]·CH₂Cl₂ (3-5 mol%, ~25-40 mg).Bidentate ligand stabilizes Pd against heteroatom coordination.
4. Solvent Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).[2]0.2M concentration is optimal. High dilution slows the reaction; high conc. precipitates reagents.
5. Base Add K₃PO₄ (2.0 equiv, 424 mg).Carbonates (Na₂CO₃) can be used, but phosphates often give cleaner profiles for thiadiazoles.
6. Degas CRITICAL: Sparge with Argon/Nitrogen for 5-10 mins or use freeze-pump-thaw (3 cycles).Oxygen rapidly oxidizes Pd(0) and promotes homocoupling of the boronic acid.
7. React Seal and heat to 85°C for 4–12 hours.Monitor by LCMS.[1][4] Iodine reacts fast; prolonged heating promotes degradation.
8. Workup Cool to RT. Filter through Celite (elute with EtOAc). Wash filtrate with Brine.[1][5][6] Dry over Na₂SO₄.[1]Removes Pd black and inorganic salts.

Optimization & Troubleshooting Matrix

If the standard SOP does not yield >80% conversion, utilize this decision matrix to optimize conditions based on the specific failure mode observed.

Data Summary: Optimization Conditions
ParameterCondition A (Standard)Condition B (Steric/Difficult)Condition C (Sensitive)
Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ + XPhos (2:4 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)CsF (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DME (Anhydrous)
Temp 85°C100°C60°C
Use Case General Aryl Boronic AcidsOrtho-substituted Boronic AcidsAcid-labile groups
Troubleshooting Logic (Self-Validating System)

The following workflow allows you to diagnose reaction failure without external consultation.

OptimizationFlow Start Start: Analyze LCMS/TLC CheckConv Is Conversion > 50%? Start->CheckConv LowConv Issue: Low Reactivity CheckConv->LowConv No SideProd Issue: Side Products CheckConv->SideProd Yes, but messy CheckCat Did Pd Black precipitate early? LowConv->CheckCat SolnCat Action: Better Ligand Switch to XPhos-Pd-G2 or add SPhos CheckCat->SolnCat No (Solution clear) SolnO2 Action: Oxygen Leak? Re-degas rigorously. CheckCat->SolnO2 Yes (Black ppt) CheckType Identify Impurity SideProd->CheckType HomoCoup Homocoupling (Ar-Ar) CheckType->HomoCoup Dehal Dehalogenation (Thiadiazole-H) CheckType->Dehal SolnHomo Action: Reduce Catalyst Use Degassed Solvents Slow addition of Boronic Acid HomoCoup->SolnHomo SolnDehal Action: Lower Temp Switch solvent to Toluene Dehal->SolnDehal

Figure 2: Decision tree for troubleshooting Suzuki coupling of this compound.

References

  • General Reactivity of 2-Halo-1,3,4-thiadiazoles

    • BenchChem. (2025).[1][5][7] Comparative Reactivity in Suzuki-Miyaura Coupling. Retrieved from

  • Catalyst Selection for Heterocycles

    • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Protocol for Imidazo[2,1-b][1,3,4]thiadiazole (Analogous Chemistry)

    • RSC Advances. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles. Retrieved from

  • Microwave Assisted Protocols

    • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from

  • Side Reactions & Optimization

    • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Conditions. Retrieved from

Sources

Application Note: Optimized Sonogashira Protocols for Halothiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halothiadiazoles (specifically 2-halo-1,3,4-thiadiazoles and 4-halo-2,1,3-benzothiadiazoles) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids and core structures in oncology and antimicrobial pharmacophores. However, their extreme electron deficiency renders them uniquely challenging in Sonogashira cross-couplings.

While the electron-poor nature of the thiadiazole ring facilitates rapid oxidative addition, it simultaneously increases susceptibility to:

  • Nucleophilic aromatic substitution (

    
    )  side reactions.
    
  • Sulfur poisoning of the palladium catalyst.

  • Rapid hydrolysis under basic conditions.

This guide provides two field-validated protocols: a robust Copper-Co-catalyzed Method for stable benzothiadiazoles and a Copper-Free Method for sensitive monocyclic thiadiazoles prone to Glaser homocoupling.

Mechanistic Insight & Causality

To optimize yield, one must understand the specific electronic behavior of the thiadiazole ring during the catalytic cycle.

The Electronic Bias

Thiadiazoles are


-deficient. The C-Halogen bond (especially at the C2 position of 1,3,4-thiadiazoles) is highly activated.
  • Advantage: Oxidative addition of Pd(0) into the C-Br or C-I bond is facile and often occurs at room temperature.

  • Risk: The nitrogen atoms in the ring are good

    
    -donors. They can displace phosphine ligands on the Palladium, leading to the formation of inactive [Pd(Thiadiazole)2L2] complexes (Catalyst Arrest).
    
The Copper Dilemma

In standard Sonogashira couplings, Copper(I) activates the alkyne. However, with electron-deficient thiadiazoles, the oxidative addition complex is so electrophilic that if the transmetallation is slow, the alkyne will preferentially undergo oxidative homocoupling (Glaser coupling), consuming the starting material.

Visualizing the Pathway

The following diagram illustrates the standard cycle and the specific "off-cycle" traps relevant to thiadiazole chemistry.

SonogashiraThiadiazole Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Thiadiazole Complex) Start->OxAdd + Halothiadiazole (Fast) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cu-Acetylide Trap_N TRAP: N-Coordination (Catalyst Poisoning) OxAdd->Trap_N Excess Ligand Loss coord. via N Iso Cis/Trans Isomerization TransMet->Iso Trap_Glaser TRAP: Glaser Coupling (Alkyne Dimerization) TransMet->Trap_Glaser High [Cu] / O2 leak Prod Reductive Elimination (Product Release) Iso->Prod Prod->Start Regeneration

Figure 1: Catalytic cycle highlighting specific failure modes for thiadiazole substrates. Note the risk of N-coordination arresting the cycle after oxidative addition.

Critical Parameters & Optimization Matrix

The following table summarizes the recommended conditions based on the specific thiadiazole subclass.

Parameter2,1,3-Benzothiadiazole (Robust)1,3,4-Thiadiazole (Sensitive)Mechanistic Rationale
Catalyst Pd(PPh

)

Cl

(5 mol%)
Pd(dppf)Cl

(3-5 mol%)
Bis-phosphine ligands (dppf) prevent N-coordination poisoning better than PPh

.
Co-Catalyst CuI (2-5 mol%)None (or <1 mol% CuI)Removing Cu prevents Glaser coupling, crucial for sensitive substrates.
Base Et

N or DIPEA (3.0 eq)
Cs

CO

(2.0 eq)
Inorganic bases (Cs

CO

) reduce

side reactions common with amine bases.
Solvent THF or DMF1,4-Dioxane or MeCNDioxane promotes higher turnover in Cu-free systems.
Temp 60°C - 80°C80°C - 100°CCu-free requires higher energy for the carbopalladation/deprotonation step.

Experimental Protocols

Protocol A: Standard Pd/Cu Coupling

Best for: 4-bromo-2,1,3-benzothiadiazoles and stable 2-bromo-1,3,4-thiadiazoles.

Reagents:

  • Substrate: 4-bromo-2,1,3-benzothiadiazole (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq)
  • Co-Catalyst: CuI (0.03 eq)

  • Base: Triethylamine (Et

    
    N) (3.0 eq)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon. Crucial: Oxygen causes immediate Glaser homocoupling.

  • Solids Addition: Add the thiadiazole, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI to the tube. Cycle Argon/Vacuum 3 times.
  • Liquid Addition: Add anhydrous THF and Et

    
    N via syringe. Sparge the solution with Argon for 5 minutes.
    
  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Seal and heat to 60°C. Monitor by TLC/LCMS.

    • Checkpoint: The reaction should turn dark brown/black within 30 minutes. If it remains bright yellow (color of catalyst), oxidative addition has failed.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Copper-Free "Glaser-Null" Coupling

Best for: Highly reactive 2-chloro-1,3,4-thiadiazoles or when alkyne dimerization is observed.

Reagents:

  • Substrate: 2-bromo-1,3,4-thiadiazole (1.0 eq)

  • Alkyne: Terminal Alkyne (1.5 eq)

  • Catalyst: Pd(dppf)Cl

    
    [1] • CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Base: Cs

    
    CO
    
    
    
    (2.0 eq, dried)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine the thiadiazole, Pd(dppf)Cl

    
    , and Cs
    
    
    
    CO
    
    
    in a reaction vial.
  • Solvent: Add degassed 1,4-dioxane.

  • Activation: Add the alkyne.

  • Thermal Cycle: Heat to 90°C for 4–12 hours.

    • Note: Cu-free reactions are slower. Do not quench early.

  • Filtration: The inorganic base must be removed by filtration through a Celite pad before aqueous workup to prevent emulsion formation.

Self-Validating System (Troubleshooting)

Use this logic table to validate your experiment in real-time.

ObservationDiagnosisCorrective Action
Reaction turns black immediately upon alkyne addition. Palladium precipitation (Pd black). Ligand dissociation.Switch to a bidentate ligand like dppf or Xantphos to stabilize the Pd center.
Starting material consumed, but major product is Alkyne-Alkyne dimer. Glaser Coupling dominance. Oxygen leak or excess Copper.Switch to Protocol B (Cu-Free). Ensure rigorous degassing.
No reaction; Catalyst remains yellow/orange. Failure of Oxidative Addition.The C-Halogen bond is not activating. Add XPhos (ligand) or switch to Pd

(dba)

.
Product mass +16 or +32 observed in LCMS. Oxidation of the thiadiazole sulfur or phosphine ligand.Degas solvents more thoroughly (Freeze-Pump-Thaw).
Low yield with 2-Chloro-thiadiazoles. Cl is a poor leaving group compared to Br/I.Increase temperature to 100°C and use XPhos-Pd-G2 precatalyst.

References

  • BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (2025).[2][3] Link

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (2007). Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.Link

  • Li, H., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (2021).[4] Link

  • Science of Synthesis. Cross-Coupling and Heck-Type Reactions: 1,3,4-Thiadiazoles. Thieme Chemistry. Link

Sources

Application Note: Precision Nucleophilic Substitution (SNAr) on 2-Iodo-1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuances of functionalizing 2-iodo-1,3,4-thiadiazole. Unlike standard textbook examples, this substrate presents a dichotomy: it is highly activated for nucleophilic attack yet chemically fragile under harsh basic conditions.

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its electron-deficient nature which mimics a "pyridine-like" reactivity but with higher susceptibility to nucleophilic attack. While 2-chloro-1,3,4-thiadiazoles are the standard electrophiles for Nucleophilic Aromatic Substitution (SNAr), the 2-iodo congener is frequently encountered—often synthesized via Sandmeyer reactions from 2-amino precursors.

Key Technical Challenge: Researchers often assume 2-iodo derivatives are more reactive in SNAr due to the weak C-I bond. This is incorrect. In SNAr mechanisms on highly electron-deficient heterocycles, the rate-determining step is often the nucleophilic addition (formation of the Meisenheimer complex), which is accelerated by electronegative leaving groups (F > Cl > Br > I). Consequently, 2-iodo-1,3,4-thiadiazole reacts slower than its chloro-analog and is more prone to competing pathways such as dehalogenation (reduction) or ring-opening hydrolysis under basic conditions.

This guide provides optimized, self-validating protocols to overcome these kinetic and stability hurdles.

Mechanistic Insight & Reactivity Profile

The "Element Effect" in SNAr

Contrary to


 reactions where iodide is the superior leaving group, SNAr on 1,3,4-thiadiazole follows an addition-elimination mechanism. The electronegativity of the leaving group stabilizes the anionic transition state (Meisenheimer complex).
  • Reactivity Order (SNAr): F

    
     Cl 
    
    
    
    Br
    
    
    I
  • Implication: The 2-iodo substrate requires slightly more vigorous conditions (higher temperature or polar aprotic solvents) than the 2-chloro variant to achieve full conversion.

  • Why use 2-Iodo? It is often the only route available if the 2-amino precursor is the starting material (via diazotization/iodination), or if the iodine is intended for a subsequent metal-catalyzed cross-coupling (e.g., Sonogashira) at a different position, although 2-substitution is the primary reactive site.

Ring Stability Warning

The 1,3,4-thiadiazole ring is sensitive to strong aqueous bases (e.g., NaOH, KOH), which can attack the C-2 or C-5 position and trigger ring cleavage (hydrolysis), destroying the heterocycle.

  • Rule: Avoid aqueous hydroxide bases. Use carbonate bases (

    
    , 
    
    
    
    ) or organic bases (DIPEA, TEA) in anhydrous solvents.
Mechanistic Pathway Visualization

The following diagram illustrates the SNAr pathway versus the competing ring-opening pathway.

SNAr_Mechanism cluster_conditions Critical Control Points Start 2-Iodo-1,3,4-thiadiazole Complex Meisenheimer Complex (Stabilized by N-atoms) Start->Complex Addition (Slow for I) RingOpen Ring Cleavage Products (Hydrazides/Sulfides) Start->RingOpen OH⁻ / H₂O (Hydrolysis) Nu Nucleophile (Nu:) Nu->Complex Product 2-Substituted Thiadiazole (C-Nu Bond) Complex->Product Elimination (-I⁻)

Figure 1: Reaction pathway showing the desired SNAr route (green) and the destructive hydrolysis pathway (red) common with strong aqueous bases.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 2-amino-1,3,4-thiadiazoles.[1] Scope: Primary and secondary amines. Anilines may require Protocol B (Pd-catalysis) if electron-poor.

Reagents:

  • Substrate: 2-iodo-1,3,4-thiadiazole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a reaction vial and purge with nitrogen. This prevents moisture-induced ring opening.

  • Dissolution: Dissolve 2-iodo-1,3,4-thiadiazole in anhydrous DMF.

  • Addition: Add the amine followed by the base.

    • Note: If using a volatile amine (e.g., methylamine), use a sealed tube.

  • Reaction: Heat to 80–100 °C .

    • Monitoring: Check LCMS at 1 hour. The Iodo-species (

      
      ) should disappear. Watch for a peak corresponding to 
      
      
      
      (de-iodinated byproduct) which indicates overheating or radical mechanisms.
  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      .
      
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Thioetherification (C-S Bond Formation)

Target: Synthesis of 2-alkyl/arylthio-1,3,4-thiadiazoles. Insight: Thiols are superior nucleophiles (soft-soft interaction) and often react at room temperature, mitigating ring stability risks.

Reagents:

  • Thiol (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Pre-complexation: In a vial, mix the thiol and carbonate base in MeCN and stir for 10 mins at RT to generate the thiolate species.

  • Addition: Add 2-iodo-1,3,4-thiadiazole (solid or solution).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Optimization: If conversion is <50% after 4 hours, warm to 50 °C. Avoid boiling MeCN to prevent thiolate degradation.

  • Workup: Filter off the solid inorganic base. Concentrate the filtrate.

  • Purification: Recrystallization often works well for these solid products (EtOH or EtOH/Water).

Protocol C: Etherification (C-O Bond Formation)

Target: Synthesis of 2-alkoxy-1,3,4-thiadiazoles. Critical Risk: Alkoxides are strong bases. High risk of ring cleavage.

Reagents:

  • Alcohol (Solvent/Reagent) or Alcohol (1.2 equiv) in THF.

  • Base: NaH (1.1 equiv) – Use with extreme caution.

  • Alternative Base: DBU (1.5 equiv) – Milder, preferred.

Step-by-Step:

  • Method: Dissolve 2-iodo-1,3,4-thiadiazole in THF.

  • Activation: Add the alcohol and cool to 0 °C.

  • Base Addition: Add NaH portion-wise (or dropwise DBU).

  • Reaction: Allow to warm to RT. Do not heat initially.

  • Quench: Quench strictly with saturated

    
     (slightly acidic) to neutralize residual alkoxide immediately.
    
  • Workup: Standard extraction.

Troubleshooting & Optimization

The following table summarizes common failure modes and their specific chemical fixes.

Observation (LCMS/TLC)DiagnosisCorrective Action
Starting Material Remains Low reactivity of I-leaving group.Increase Temp to 120 °C; Switch solvent to NMP (higher boiling).
Product Mass + 16 (M+16) Hydrolysis (Ring opening/attack).System is wet. Use anhydrous solvents; Switch from Hydroxide/Alkoxide to Carbonate base.
Mass M-127+1 (M-I+H) De-iodination (Reduction).Radical pathway active. Degas solvents (remove

); Add radical scavenger (TEMPO) or switch to Pd-catalyzed coupling.
Complex Mixture/Tars Decomposition of heterocycle.Base is too strong. Switch to

or organic base (DIPEA). Lower temperature.

Advanced Workflow: Decision Matrix

Use this logic flow to select the correct method for your specific nucleophile.

Workflow Input Substrate: 2-Iodo-1,3,4-thiadiazole NuCheck Select Nucleophile Type Input->NuCheck Amine Amine (R-NH2) NuCheck->Amine Thiol Thiol (R-SH) NuCheck->Thiol Alcohol Alcohol (R-OH) NuCheck->Alcohol MethodA Protocol A: Thermal SNAr (DMF, 80°C, DIPEA) Amine->MethodA Standard MethodB Protocol B: Mild SNAr (MeCN, RT, K2CO3) Thiol->MethodB High Reactivity MethodC Protocol C: Controlled Etherification (THF, 0°C, NaH/DBU) Alcohol->MethodC Risk of Ring Opening Fail Low Yield / Deiodination? MethodA->Fail PdCat Switch to Pd-Catalysis (Buchwald-Hartwig) Fail->PdCat Alternative

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile class.

References

  • Reactivity of 2-Halo-1,3,4-thiadiazoles: Yang, S.-J., et al. "Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives." Heterocycles, 2011.[2][3] (Accessed via Heterocycles)

  • Mechanistic Comparison (Pd vs SNAr): BenchChem Technical Guides. "Comparative Guide to the Mechanistic Pathways of 2,5-Dichloro-4-iodo-1,3-thiazole Reactions."

  • Thiol Nucleophilicity in SNAr: Chemistry Steps. "Thiols as Nucleophiles in SN2 and SNAr."

  • General Synthesis of 1,3,4-Thiadiazoles: Organic Chemistry Portal. "Synthesis of 1,3,4-thiadiazoles."[1][2][3][4][5][6][7][8][9]

  • Ring Stability and Cleavage: ChemicalBook. "Chemical Reactivity of 1,3,4-Thiadiazole."

Sources

Application Notes and Protocols for the Heck Reaction on 5-Methyl-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of this privileged heterocycle is therefore of paramount importance in the development of novel therapeutic agents. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds, offering a direct pathway to introduce complex vinyl groups onto the thiadiazole core.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of performing the Heck reaction on 5-methyl-1,3,4-thiadiazole derivatives.

The Heck Reaction: A Mechanistic Deep Dive

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle can be broken down into three key steps: oxidative addition, migratory insertion, and β-hydride elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2-halo-5-methyl-1,3,4-thiadiazole. This is often the rate-limiting step and its efficiency is dependent on the nature of the halide (I > Br > Cl).[2]

  • Migratory Insertion: The alkene then coordinates to the resulting Pd(II) complex. This is followed by a syn-carbopalladation, where the aryl group from the thiadiazole migrates to one of the carbons of the double bond. For electron-deficient alkenes, such as acrylates, the addition typically occurs at the β-carbon.[2]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylated product and a palladium-hydride species. This step is typically syn-periplanar.

  • Regeneration of Catalyst: The active Pd(0) catalyst is regenerated by the action of a base, which removes the hydrohalic acid from the palladium-hydride complex.[3]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) R-X 2-Halo-5-methyl- 1,3,4-thiadiazole R-X->Oxidative Addition Intermediate π-complex R-Pd(II)-X(L2)->Intermediate Alkene Alkene (e.g., Alkyl Acrylate) Alkene->Intermediate Migratory Insertion Migratory Insertion Sigma-Complex σ-Alkyl-Pd(II) Complex Migratory Insertion->Sigma-Complex Intermediate->Migratory Insertion Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Complex->Beta-Hydride Elimination Product_Complex Product π-complex Beta-Hydride Elimination->Product_Complex Product Vinylated Thiadiazole Product_Complex->Product Regeneration Regeneration Product_Complex->Regeneration H-Pd(II)-X(L2) Base Base (e.g., Et3N) Base->Regeneration Regeneration->Pd(0)L2 H-Base+X- [H-Base]+[X]- Regeneration->H-Base+X-

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a robust starting point for the Heck reaction of a 2-halo-5-methyl-1,3,4-thiadiazole with an electron-deficient alkene, such as an acrylate. Given the electron-deficient nature of the thiadiazole ring, specific conditions are proposed to facilitate the reaction.

Materials and Reagents
  • 2-Bromo-5-methyl-1,3,4-thiadiazole (starting material)

  • Alkyl acrylate (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates, developing solvents, and visualization method (e.g., UV light)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2-5 mol%) and tri(o-tolyl)phosphine (4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add 2-bromo-5-methyl-1,3,4-thiadiazole (1.0 equiv).

    • Add the anhydrous solvent (DMF or MeCN, approximately 0.1-0.2 M concentration with respect to the thiadiazole).

    • Add the alkyl acrylate (1.2-1.5 equiv) via syringe.

    • Finally, add the base (Et₃N or DIPEA, 1.5-2.0 equiv) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-120 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Schlenk flask (Pd(OAc)₂, P(o-tol)₃) inert_atm Establish Inert Atmosphere (Ar or N₂) prep_vessel->inert_atm add_reagents Add Reagents: 1. 2-Bromo-5-methyl-1,3,4-thiadiazole 2. Anhydrous Solvent 3. Alkyl Acrylate 4. Base inert_atm->add_reagents heating Heat and Stir (80-120 °C) add_reagents->heating monitoring Monitor by TLC heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalystEnsure rigorous exclusion of air and moisture. Consider using a pre-catalyst or a different palladium source (e.g., Pd₂(dba)₃).
Low reaction temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃). The pKa of the base can be critical.
Unreactive halideIf using a chloride, consider converting it to the more reactive bromide or iodide.[4]
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1).
Side Product Formation (e.g., Homocoupling) High temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it upon completion.
Low Yield Suboptimal solventScreen different polar aprotic solvents like DMAc or NMP.
Steric hindranceIf the alkene is sterically demanding, a more active catalyst system with a bulkier ligand might be required.

Scope and Limitations: A Comparative Overview

The success of the Heck reaction on 2-halo-5-methyl-1,3,4-thiadiazole will depend on the nature of the alkene coupling partner. The following table provides an expected trend based on literature for similar electron-deficient heterocyclic systems.

Alkene Substrate Expected Reactivity Typical Product Comments
Ethyl Acrylate High(E)-ethyl 3-(5-methyl-1,3,4-thiadiazol-2-yl)acrylateElectron-deficient alkenes are generally excellent substrates.[5]
Styrene Moderate to High(E)-2-(5-methyl-1,3,4-thiadiazol-2-yl)styreneGood reactivity is expected.
1-Octene Moderate(E)-2-(oct-1-en-1-yl)-5-methyl-1,3,4-thiadiazoleElectron-neutral alkenes may require higher temperatures and more specialized catalyst systems.
Cyclohexene Low2-(cyclohex-1-en-1-yl)-5-methyl-1,3,4-thiadiazoleInternal alkenes are generally less reactive.

Conclusion

The Heck reaction represents a viable and powerful method for the C-C bond functionalization of 5-methyl-1,3,4-thiadiazole derivatives. While the protocol provided herein serves as a comprehensive starting point, optimization of the catalyst system, base, and solvent may be necessary to achieve high yields for specific substrate combinations. A thorough understanding of the reaction mechanism is the key to successful troubleshooting and adaptation of this versatile reaction for the synthesis of novel and biologically active molecules.

References

Sources

C-H activation of 2-iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Iodo-5-methyl-1,3,4-thiadiazole as a Privileged Electrophile in Palladium-Catalyzed C-H Arylation

Part 1: Core Directive & Strategic Overview

Subject: Utilization of this compound in C-H Activation Workflows. Role: Senior Application Scientist. Context: The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrimidines and pyridazines.[1] While traditional cross-coupling (Suzuki-Miyaura, Stille) remains common, Direct Arylation (C-H Activation) has emerged as the superior methodology for atom economy and streamlined synthesis.

Critical Scientific Distinction: Unlike simple arenes, This compound does not typically serve as the C-H source (nucleophile) in these reactions because its ring positions are fully substituted (C2-I, C5-Me). Instead, it functions as a highly reactive Heteroaryl Electrophile . This Application Note details the protocol for utilizing this substrate to "trap" C-H activated species (thiophenes, furans, indoles, or other azoles) via a Concerted Metallation-Deprotonation (CMD) mechanism.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Rationale: The CMD Pathway

The success of coupling this compound with a C-H nucleophile (e.g., 2-methylthiophene) relies on the Concerted Metallation-Deprotonation (CMD) cycle.

  • Oxidative Addition (The Role of Iodine): The C2-Iodine bond is weak and electron-deficient due to the adjacent nitrogen and sulfur atoms. This facilitates rapid oxidative addition of Pd(0), often faster than with corresponding bromides or chlorides.

  • The "Methyl Effect": The C5-Methyl group acts as an electron-donating group (EDG) via hyperconjugation. While this slightly deactivates the ring toward nucleophilic attack compared to a proton, it stabilizes the oxidative addition intermediate, preventing rapid decomposition (deiodination) often seen in unsubstituted 2-iodo-1,3,4-thiadiazoles.

  • Regioselectivity: The coupling partner (the C-H source) determines regioselectivity. The thiadiazole simply installs itself at the activated position.

Self-Validating Protocol Design

To ensure reproducibility, this protocol uses a "Cocktail" approach for the base and solvent.

  • Base: Potassium Pivalate (PivOK) is superior to carbonates. The pivalate anion acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage of the coupling partner.

  • Solvent: DMAc (Dimethylacetamide) or NMP is required to solubilize the polar thiadiazole and stabilize the Pd(II) species.

Part 3: Visualization (Pathway & Workflow)

Figure 1: The CMD Catalytic Cycle for Thiadiazole Coupling

Caption: Mechanism of Pd-catalyzed Direct Arylation using this compound (Electrophile) and a generic Arene (C-H Nucleophile).

CMD_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Substrate Substrate 2-Iodo-5-methyl- 1,3,4-thiadiazole (Electrophile) Substrate->OxAdd LigandEx Ligand Exchange (PivO- replaces I-) OxAdd->LigandEx + PivOK - KI CMD_Step CMD Step (C-H Activation of Partner) LigandEx->CMD_Step + Ar-H (Coupling Partner) RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd0 Regeneration Product Bi-Heteroaryl Product RedElim->Product

Part 4: Detailed Experimental Protocols

Protocol A: Direct Arylation of Thiophenes with this compound

Target Application: Synthesis of Thienyl-Thiadiazole organic semiconductors or bio-active cores.

Reagents & Equipment:

  • Electrophile: this compound (1.0 equiv, 1.0 mmol, 226 mg).

  • Nucleophile: 2-Hexylthiophene (1.5 equiv) [or other activated heteroarene].

  • Catalyst: Pd(OAc)₂ (5 mol%) or PdCl₂(dppf) for sterically hindered substrates.

  • Ligand: PPh₃ (10 mol%) - Note: Ligand-free conditions often work for simple thiophenes.

  • Base: PivOK (Potassium Pivalate) (2.0 equiv).

  • Solvent: DMAc (anhydrous, 0.2 M concentration).

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line):

    • In a dry Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol), PivOK (280 mg, 2.0 mmol), and this compound (226 mg, 1.0 mmol).

    • Critical Check: If using a phosphine ligand, add it at this stage. For simple C5-arylation of thiophenes, ligand-free conditions prevent phosphine-related side reactions.

  • Solvation & Activation:

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous DMAc (5.0 mL) via syringe.

    • Add the liquid coupling partner (2-Hexylthiophene) (252 mg, 1.5 mmol) via syringe.

  • Reaction:

    • Heat the sealed tube to 100 °C for 16 hours.

    • Visual Cue: The reaction mixture should turn from dark orange to black (Pd black precipitation) only after the reaction is near completion. Early precipitation indicates catalyst death (see Troubleshooting).

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd residues.

    • Wash the filtrate with water (3 x 10 mL) to remove DMAc. Note: DMAc retention causes streaking on silica columns.

    • Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Summary Table: Optimization Parameters

ParameterStandard ConditionAlternativeImpact on Yield
Catalyst Pd(OAc)₂ (Ligand-Free)PdCl₂(dppf)Ligand-free is cheaper; dppf needed for hindered partners.
Base PivOKK₂CO₃PivOK increases yield by ~30% via CMD mechanism.
Solvent DMAcTolueneToluene is poor for solubilizing the polar thiadiazole.
Temp 100 °C140 °CHigher temp promotes deiodination (side product).
Protocol B: Advanced Functionalization (Lateral C-H Activation)

Note: While the ring is full, the C5-Methyl group can be activated via radical pathways (Minisci-type) or lithiation, though this is distinct from the Pd-catalyzed protocol above.

Workflow:

  • Lithiation: Treat with LDA at -78 °C. The proton on the methyl group is acidic due to the electron-withdrawing nature of the thiadiazole ring.

  • Quenching: Trap the lithiated species with an electrophile (e.g., aldehyde or alkyl halide).

    • Warning: The C-I bond is labile to Lithium-Halogen exchange. If lateral functionalization is desired, perform it BEFORE iodination (on 2-methyl-1,3,4-thiadiazole) or use a non-halogenated precursor.

Part 5: Troubleshooting & Quality Control

Issue 1: Hydrodehalogenation (Loss of Iodine)

  • Observation: Formation of 2-methyl-1,3,4-thiadiazole instead of product.

  • Cause: Hydride source in the media or overheating.

  • Solution: Ensure DMAc is anhydrous. Reduce temperature to 80 °C. Increase concentration of the coupling partner.

Issue 2: Homocoupling of the Nucleophile

  • Observation: Formation of Bi-thiophene (Ar-Ar) instead of Ar-Thiadiazole.

  • Cause: Oxidant presence (O₂) or excessive catalyst loading.

  • Solution: Rigorous Argon purging. Reduce Pd loading to 1-2 mol%.

Issue 3: Low Conversion

  • Cause: Poisoning of Pd by the Sulfur/Nitrogen of the thiadiazole.

  • Solution: Add Ag₂CO₃ (0.5 equiv) as a halide scavenger/co-oxidant to reactivate the catalyst.

References

  • Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates. Source: PubMed / NIH Link:[Link] Relevance: Foundational text on using thiadiazoles in direct arylation.

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Source: Organic Chemistry Portal / J. Org. Chem. Link:[Link] Relevance: Validates the ligand-free conditions and PivOK mechanism.

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole). Source: MDPI Molecules Link:[Link] Relevance: Demonstrates the stability of the thiadiazole core under C-H activation conditions.

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Source: MDPI Molecules Link:[Link] Relevance: Provides characterization data (NMR/XRD) for 5-methyl-1,3,4-thiadiazole derivatives.

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry. Source: Chemical Reviews (ACS) Link:[Link] Relevance: Comprehensive review of the scaffold's reactivity.[2]

Sources

synthesis of fluorescent thiadiazole conjugates for imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Solvatochromic 2,1,3-Benzothiadiazole (BTD) Conjugates for Bioimaging

Executive Summary & Architectural Logic

2,1,3-Benzothiadiazole (BTD) derivatives represent a "Gold Standard" class of fluorophores for bioimaging due to their exceptional photostability, large Stokes shifts (>100 nm), and environmental sensitivity (solvatochromism). Unlike rigid dyes (e.g., Fluorescein), BTDs operate on an Intramolecular Charge Transfer (ICT) mechanism. The electron-deficient BTD core acts as a thermodynamic sink (Acceptor), while peripheral groups (Donors) tune the emission wavelength.

This guide details the synthesis of a Donor-Acceptor-Donor (D-A-D) BTD conjugate via Suzuki-Miyaura cross-coupling. This specific architecture is selected for its ability to target lipid droplets and hydrophobic organelles, providing high signal-to-noise ratios in live-cell imaging.

The "Push-Pull" Design Principle
  • Core (Acceptor): 2,1,3-Benzothiadiazole (High electron affinity).[1]

  • Wings (Donors): Electron-rich aromatics (e.g., Triphenylamine, Thiophene, or Alkoxy-benzenes).

  • Mechanism: Upon excitation, electron density shifts from the Donor to the BTD Acceptor. This dipolar change makes the emission highly sensitive to solvent polarity (Solvatochromism), allowing researchers to distinguish between aqueous cytosol (quenched/red-shifted) and lipid membranes (bright/blue-shifted).

Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the critical path for synthesizing the BTD fluorophore. Note the parallel requirement for strict oxygen exclusion during the catalytic cycle.

BTD_Synthesis_Workflow Start Starting Material: 4,7-Dibromo-2,1,3-benzothiadiazole Reaction Suzuki-Miyaura Coupling Toluene/Water (4:1) 90°C, 12-24h Start->Reaction Reagents Reagents: Aryl Boronic Acid (2.5 eq) Pd Catalyst (5 mol%) Base (K2CO3) Degas CRITICAL STEP: Degassing (Freeze-Pump-Thaw) Argon Atmosphere Reagents->Degas Degas->Reaction Prevent Catalyst Poisoning Workup Workup: Extraction (DCM) Brine Wash Reaction->Workup Purification Purification: Silica Column Chromatography (Hexane/EtOAc Gradient) Workup->Purification Product Final Conjugate: Fluorescent BTD Derivative Purification->Product

Figure 1: Modular synthesis workflow for BTD conjugates. The degassing step is highlighted in red as the most common point of failure due to Pd(0) oxidation.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol synthesizes a bis-substituted BTD fluorophore. The choice of Pd(PPh3)4 or Pd(OAc)2/SPhos is critical; we recommend SPhos for sterically hindered substrates.

Materials Required
  • Substrate: 4,7-Dibromo-2,1,3-benzothiadiazole (CAS: 15155-41-6).

  • Coupling Partner: 4-(Diphenylamino)phenylboronic acid (Donor).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio). Ethanol acts as a phase transfer co-solvent.

  • Base: Potassium Carbonate (2M aqueous solution).

Step-by-Step Procedure
  • Stoichiometry Setup: In a 50 mL Schlenk flask, combine:

    • 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 mmol, 294 mg).

    • Aryl Boronic Acid (2.5 mmol, 2.5 equivalents). Excess is required to prevent mono-substituted byproducts.

    • Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Degassing (The "Make or Break" Step):

    • Dissolve reactants in the Toluene/Ethanol mixture (20 mL).

    • Add the 2M K2CO3 solution (5 mL).

    • Action: Perform 3 cycles of Freeze-Pump-Thaw or vigorous Argon bubbling for 20 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst, leading to low yields and difficult purification.

  • Reflux:

    • Heat the mixture to 90°C under a positive pressure of Argon.

    • Stir vigorously for 12–16 hours. The solution should turn from pale yellow to intense fluorescent orange/red.

  • Workup:

    • Cool to room temperature.[2][3]

    • Extract 3x with Dichloromethane (DCM).

    • Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate[2]

    • Note: The crude solid will likely be highly fluorescent.

  • Purification:

    • Perform silica gel column chromatography.[2][3][4]

    • Eluent: Hexane:Dichloromethane (Gradient from 9:1 to 1:1).

    • Validation: Spot TLC plates and check under UV (365 nm). Isolate the spot with the strongest emission.

Photophysical Characterization & Validation

Before biological use, the probe must be validated for environmental sensitivity.

Protocol: Prepare 10 µM solutions of the purified BTD conjugate in solvents of varying polarity.

SolventPolarity IndexExpected Emission (

)
Quantum Yield (

)
Interpretation
Toluene 2.4520-550 nm (Green/Yellow)High (>0.7)Mimics lipid droplets (Hydrophobic).
DCM 3.1560-590 nm (Orange)High (>0.6)Mimics cell membranes.
DMSO 7.2>620 nm (Red)Low (<0.2)Mimics cytosol (Polar).

Self-Validating Check: If the emission color does not shift (Red-shift) as solvent polarity increases, the ICT mechanism is absent, indicating synthesis failure (likely loss of the donor amine group).

Biological Application: Live Cell Imaging

This protocol is optimized for staining Lipid Droplets (LDs) in HeLa or HepG2 cells.

Imaging Workflow (Graphviz Visualization)

Bioimaging_Protocol Culture Cell Culture (HeLa/HepG2) Wash1 PBS Wash (Remove Serum) Culture->Wash1 Stain Incubation 1 µM BTD Probe 20 min @ 37°C Wash1->Stain Serum proteins quench probe Wash2 PBS Wash (3x) (Remove Unbound Dye) Stain->Wash2 Image Confocal Imaging Ex: 488nm / Em: 550-650nm Wash2->Image

Figure 2: Live-cell staining workflow. Serum removal is critical as albumin can bind hydrophobic BTD probes.

Staining Protocol
  • Preparation:

    • Prepare a 1 mM Stock Solution of the BTD probe in DMSO. Store at -20°C in the dark.

    • Working Solution: Dilute stock to 1 µM in pre-warmed PBS or serum-free media immediately before use.

  • Incubation:

    • Seed cells on confocal dishes.

    • Remove growth medium and wash cells 1x with PBS (Serum interferes with staining).

    • Add 1 µM Working Solution. Incubate for 20 minutes at 37°C / 5% CO2.

  • Imaging:

    • Wash cells 3x with PBS to remove background fluorescence.

    • Add live-cell imaging buffer (e.g., HBSS).

    • Microscope Settings:

      • Excitation: 488 nm (Blue laser) or 514 nm.

      • Emission Collection: 550–650 nm.

    • Observation: Lipid droplets will appear as bright, spherical punctae against a dark background.

Troubleshooting & Optimization

  • Issue: Low Fluorescence Signal.

    • Cause: Aggregation-Caused Quenching (ACQ).

    • Solution: Lower concentration to 100 nM. BTDs are hydrophobic and aggregate at high concentrations in water.

  • Issue: High Background.

    • Cause: Unbound dye sticking to plasticware or membrane.

    • Solution: Perform additional washes with PBS containing 1% BSA (Bovine Serum Albumin) to scavenge excess fluorophore.

  • Issue: Synthesis Yield < 20%.

    • Cause: Incomplete degassing.

    • Solution: Switch to a microwave reactor (100°C, 30 mins) which minimizes oxygen exposure time.

References

  • Chen, S. H., et al. (2023).[5] "Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications." Materials Advances.

  • Neto, B. A. D., et al. (2024). "Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization." The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Suzuki-Miyaura Reactions with Benzothiadiazole Substrates: Troubleshooting Guide." BenchChem Protocols.

  • Silva, C. P., et al. (2024). "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices." Molecules.

Sources

Strategic Iodination Protocols for 2-Amino-5-Methyl-1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The iodination of 2-amino-5-methyl-1,3,4-thiadiazole (1) is a pivotal transformation in drug discovery, primarily utilized to synthesize 2-iodo-5-methyl-1,3,4-thiadiazole (2) . This iodo-heterocycle serves as a high-value electrophile for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to functionalize the C2 position, a common pharmacophore in antimicrobial and antineoplastic agents.

The Core Challenge: The 1,3,4-thiadiazole ring is electron-deficient, making the diazonium intermediate significantly less stable than its phenyl counterparts. Classical aqueous Sandmeyer conditions often lead to hydrolysis (formation of the hydroxy-thiadiazole) or dimerization before the iodine displacement can occur.

The Solution: This guide prioritizes non-aqueous / semi-aqueous diazotization protocols . By using organic solvents and sulfonate-based proton sources, we stabilize the diazonium species and maximize the nucleophilic attack of the iodide ion.

Strategic Decision Matrix
Target TransformationReagent SystemKey AdvantageProtocol Priority

(Sandmeyer)

-TsOH /

/

/ MeCN
High yield, "One-Pot", suppresses hydrolysis.Primary (Recommended)

(Classical)

/

/

/

Low cost, scalable, but lower stability/yield.Secondary

(Radical)

-BuONO /

or

Anhydrous, avoids strong acids.Tertiary (Specialized)
Part 2: Detailed Experimental Protocols
Protocol A: The "Green" Organic Sandmeyer (Recommended)

Based on the methodology of Filimonov et al.

This method utilizes


-toluenesulfonic acid (

-TsOH) in acetonitrile.[1] The organic solvent increases the solubility of the organic substrate and the stability of the diazonium tosylate intermediate, while the

-TsOH provides a non-oxidizing acidic medium.

Reagents:

  • Substrate: 2-Amino-5-methyl-1,3,4-thiadiazole (1.0 equiv)

  • Acid Source:

    
    -TsOH
    
    
    
    (3.0 equiv)
  • Nitrosating Agent:

    
     (2.0 equiv, aqueous solution)
    
  • Iodine Source:

    
     (2.5 equiv, aqueous solution)[2]
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Pre-complexation: In a round-bottom flask equipped with a magnetic stir bar, dissolve/suspend 2-amino-5-methyl-1,3,4-thiadiazole (10 mmol) in MeCN (20 mL).

  • Acidification: Add

    
    -TsOH
    
    
    
    (30 mmol) in one portion. The amine will form the tosylate salt; ensure a uniform suspension/solution. Cool the mixture to 0–5 °C in an ice bath.
  • Diazotization: Dissolve

    
     (20 mmol) and 
    
    
    
    (25 mmol) in minimal distilled water (~5 mL). Add this solution dropwise to the MeCN mixture over 10–15 minutes.
    • Note: A vigorous evolution of

      
       gas will occur immediately upon addition. The color will darken to deep red/brown due to iodine liberation.
      
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1–2 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the polar amine spot and appearance of the non-polar iodo-product.

  • Quench & Workup:

    • Dilute the reaction mixture with water (50 mL).

    • Neutralize excess acid with saturated

      
       solution (careful: 
      
      
      
      evolution).
    • Critical Step: Add 10%

      
       (sodium thiosulfate) solution to quench excess iodine (color changes from brown to yellow/clear).
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization:

  • 
     NMR (
    
    
    
    ):
    
    
    2.75 (s, 3H,
    
    
    ). Note: The broad
    
    
    peak at ~7.0 ppm must be absent.
  • MS (ESI):

    
     226.9 
    
    
    
    .
Protocol B: Classical Aqueous Sandmeyer

Use this only if organic solvents are restricted or for crude bulk preparation.

Reagents:

  • Substrate (1.0 equiv)

  • Conc.

    
     (5.0 equiv)
    
  • 
     (1.2 equiv)
    
  • 
     (1.5 equiv)
    
  • Copper powder (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

  • Slurry: Suspend the amine in water and add conc.

    
     dropwise at 0 °C. Ensure the amine is fully protonated/dissolved.
    
  • Diazotization: Add aqueous

    
     dropwise at -5 to 0 °C . Strict temperature control is vital to prevent decomposition of the unstable thiadiazole diazonium salt. Stir for 20 mins.
    
  • Substitution: Add a solution of

    
     (and optional Cu powder) slowly.
    
  • Heating: Allow to warm to RT, then heat gently to 50 °C for 30 mins to ensure completion.

  • Workup: Similar to Protocol A (Thiosulfate quench is mandatory).

Risk: Higher probability of hydrolysis to 5-methyl-1,3,4-thiadiazol-2-ol.

Part 3: Mechanistic Visualization

The following diagram illustrates the pathway for Protocol A, highlighting the critical stabilization of the diazonium intermediate by the tosylate counter-ion.

SandmeyerMechanism Substrate 2-Amino-5-methyl- 1,3,4-thiadiazole Salt Amine-Tosylate Salt Substrate->Salt + p-TsOH (MeCN) Diazonium Diazonium Tosylate [R-N2]+ [OTs]- Salt->Diazonium + NaNO2 (Diazotization) Nitrosonium NO+ (in situ) Nitrosonium->Diazonium Nitrosation Transition Radical/Ionic Transition State Diazonium->Transition + KI (- N2 gas) Product 2-Iodo-5-methyl- 1,3,4-thiadiazole Transition->Product Iodine Displacement

Caption: Mechanistic pathway for the p-TsOH mediated iodination. The organic solvent system minimizes hydrolysis byproducts common in aqueous media.

Part 4: Workflow & Quality Control
Experimental Workflow Diagram

Workflow Start Start: 2-Amino-5-methyl- 1,3,4-thiadiazole Solubilization Dissolve in MeCN Add p-TsOH (3 eq) Start->Solubilization Cooling Cool to 0-5°C Solubilization->Cooling Addition Add NaNO2 / KI (aq) Dropwise Cooling->Addition Reaction Stir at RT (1-2h) Monitor N2 evolution Addition->Reaction QC_Check TLC / LCMS Check Complete? Reaction->QC_Check QC_Check->Reaction No (Add time/reagent) Quench Quench with NaHCO3 & Na2S2O3 QC_Check->Quench Yes Extraction Extract (EtOAc) Wash (Brine) Quench->Extraction Purification Flash Chromatography (Hex/EtOAc) Extraction->Purification Final Final Product: This compound Purification->Final

Caption: Operational workflow for the synthesis of this compound using the p-TsOH/MeCN protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Recovery Diazonium decomposition before Iodide attack.Ensure temperature is <5°C during addition. Increase KI equivalents.
Product is Red/Brown Residual Iodine (

) contamination.
Wash organic layer thoroughly with 10% Sodium Thiosulfate until clear.
Starting Material Remains Incomplete diazotization.Verify

quality. Ensure

-TsOH is in excess (pH must be acidic).
Formation of -OH byproduct Water concentration too high.Use the MeCN (Protocol A) method. Minimize water volume for

dissolution.
References
  • Filimonov, V. D., et al. (2008).[3] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability." Organic Letters, 10(18), 3961–3964.

  • Krasnokutskaya, E. A., et al. (2007).[3] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis, 2007(1), 81–84.

  • Goossen, L. J., et al. (2016). "Sandmeyer reactions of 2-amino-1,3,4-thiadiazoles." Science of Synthesis.

  • Sigma-Aldrich. "2-Amino-5-methyl-1,3,4-thiadiazole Product Specification."

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Suzuki Coupling of 2-Iodo-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Optimizing Yield & Minimizing Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Thiadiazole Trap"

Coupling 2-iodo-1,3,4-thiadiazole is deceptively difficult. While the C–I bond is highly reactive toward oxidative addition, the 1,3,4-thiadiazole core acts as a "catalyst sponge." The sulfur and nitrogen atoms (positions 1, 3, and 4) are soft Lewis bases that strongly coordinate with Palladium (Pd), displacing labile ligands (like PPh3) and shutting down the catalytic cycle.

Furthermore, the 2-iodo position is electron-deficient, making it prone to protodehalogenation (replacement of Iodine with Hydrogen) rather than the desired cross-coupling, especially if transmetalation is slow.

This guide provides a self-validating protocol to bypass these failure modes.

Critical Reaction Parameters (The "Why")

To optimize yield, you must control three competing pathways: Product Formation vs. Catalyst Poisoning vs. Dehalogenation .

ParameterRecommended ChoiceScientific Rationale
Catalyst Pd(dppf)Cl₂[1][2]·CH₂Cl₂ Ligand Bite Angle: The bidentate dppf ligand forms a rigid chelate with Pd. This prevents the sulfur in the thiadiazole ring from displacing the ligand and poisoning the metal center. Monodentate ligands (PPh₃) are easily displaced.
Alternative Catalyst XPhos Pd G3 / G4 Steric Bulk: For sterically hindered boronic acids, XPhos provides enough bulk to prevent sulfur coordination while accelerating the coupling of difficult substrates.
Base Cs₂CO₃ or K₃PO₄ Ring Stability: Strong alkoxide bases (NaOtBu) can attack the electron-deficient thiadiazole ring, causing decomposition. Carbonates/Phosphates are mild enough to activate the boronic acid without destroying the heterocycle.
Solvent 1,4-Dioxane (Anhydrous) Solubility & Inertness: Dioxane dissolves the polar thiadiazole well. Crucially, avoiding alcohols (EtOH/MeOH) reduces the source of hydrides, minimizing the protodehalogenation side reaction.

Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting low yields.

G Start Experimental Outcome Analysis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM AnalyzeImpurity Analyze Impurity Profile (LCMS / NMR) CheckSM->AnalyzeImpurity Yes NoReaction SM Intact (No Reaction) CheckSM->NoReaction No Dehalogenation Major Product: De-iodinated Thiadiazole (Protodehalogenation) AnalyzeImpurity->Dehalogenation Mass = SM - 126 + 1 Homocoupling Major Product: Biaryl (Ar-Ar) (Boronic Acid Homocoupling) AnalyzeImpurity->Homocoupling Mass = 2x Boronic - B Sol_Dehalo SOLUTION: 1. Switch to Anhydrous Dioxane 2. Increase Catalyst Loading 3. Use dry Cs2CO3 Dehalogenation->Sol_Dehalo Sol_Homo SOLUTION: 1. Degas solvent thoroughly (O2 leak) 2. Add Boronic Acid slowly 3. Check stoichiometry Homocoupling->Sol_Homo Sol_Poison SOLUTION: 1. Switch to Pd(dppf)Cl2 2. Increase Temp to 90-100°C 3. Check for Iodide inhibition NoReaction->Sol_Poison

Caption: Logic flow for diagnosing failure modes in thiadiazole Suzuki couplings.

Optimized Standard Protocol (The "Gold Standard")

This protocol is designed for 2-iodo-1,3,4-thiadiazole and a generic Aryl-Boronic Acid .

Reagents:
  • 1.0 equiv 2-iodo-1,3,4-thiadiazole

  • 1.2 – 1.5 equiv Aryl Boronic Acid (Use Pinacol Ester if acid is unstable)

  • 0.05 equiv (5 mol%) Pd(dppf)Cl₂·CH₂Cl₂ (Do not reduce below 3 mol%)

  • 2.0 – 3.0 equiv Cs₂CO₃ (Dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to thiadiazole)

Step-by-Step Workflow:
  • Vessel Prep: Oven-dry a reaction vial/flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Solids Addition: Charge the flask with the Thiadiazole, Boronic Acid, Base, and Catalyst.

    • Note: Adding catalyst last is standard, but in a glovebox, all solids can be added simultaneously.

  • Degassing (Critical):

    • Add the anhydrous 1,4-Dioxane.

    • Sparge the mixture with Argon for 10–15 minutes. (Thiadiazoles are sensitive to oxidative decomposition; oxygen also promotes homocoupling).

  • Reaction:

    • Seal the vessel.

    • Heat to 80–100°C .

    • Time: Monitor by LCMS at 1 hour. Most reactions complete within 2–4 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black (thiadiazole-Pd complexes often precipitate).

    • Wash with EtOAc.

    • Concentrate and purify via column chromatography.[3]

Troubleshooting & FAQs

Q1: I see rapid consumption of the starting material, but the major product is the de-iodinated thiadiazole (H-thiadiazole). Why?

Diagnosis: Protodehalogenation. Mechanism: The Pd(II) intermediate formed after oxidative addition is "waiting" for transmetalation. If transmetalation is slow (due to steric hindrance or low solubility), the Pd species abstracts a hydride (H⁻) from the solvent or base, releasing the reduced product. Fix:

  • Remove Hydride Sources: Switch from alcohol-water mixtures to anhydrous Dioxane or Toluene .

  • Accelerate Transmetalation: Add a promoter like Ag₂O or Ag₂CO₃ (1.0 equiv). Silver salts facilitate the transfer of the aryl group from Boron to Palladium, outcompeting the hydride elimination.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning (Sulfur Coordination).[4] Mechanism: The product (which also contains the thiadiazole ring) or the starting material is binding to the Pd center, creating an inactive complex. Fix:

  • Switch Ligand: Move to XPhos or SPhos (Buchwald G3/G4 precatalysts). These bulky ligands create a "protective shell" around the Pd, making it physically difficult for the thiadiazole sulfur to bind.

  • Concentration: Dilute the reaction to 0.05 M. High concentrations favor intermolecular poisoning.

Q3: My boronic acid is unstable (protodeboronation).

Diagnosis: The thiadiazole coupling requires heat, but your boronic acid decomposes at those temperatures. Fix:

  • MIDA Boronates: Switch to MIDA boronates. They slowly release the active boronic acid species, keeping the concentration low and preventing decomposition.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour.

Q4: Can I use Pd(PPh₃)₄? It's cheaper.

Recommendation: No. Reasoning: PPh₃ is a monodentate ligand that dissociates easily. In the presence of sulfur-rich heterocycles like thiadiazoles, the PPh₃ is displaced by the sulfur, leading to immediate formation of Pd-black (inactive). You will likely see <20% yield. The cost of repeating the reaction outweighs the catalyst savings.

Advanced Optimization: The "Difficult" Substrate

If the standard Pd(dppf)Cl₂ protocol fails (e.g., coupling with a sterically hindered ortho-substituted phenyl ring), deploy the Buchwald-Hartwig Variation :

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O) – Note: Biphasic systems work well with XPhos.

  • Solvent: THF or Toluene.

  • Temp: 60°C (XPhos is very active; lower heat reduces side reactions).

References

  • Mechanistic Insight on Heterocycle Poisoning

    • Title: Bypassing the limitations of directed C–H functionalizations of heterocycles.[5]

    • Source: Nature / PMC (Vertex AI Search Result 1.1)
    • URL:[Link]

  • Optimization of Suzuki on Thiadiazoles

    • Title: Optimization of the Suzuki cross-coupling reaction to obtain 8a (Quinazolinylphenyl-1,3,4-thiadiazole conjug
    • Source: ResearchGate / Molecules (Vertex AI Search Result 1.3)
    • URL:[Link]

  • Catalyst Selection for Sulfur Heterocycles

    • Title: A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction.[6][7]

    • Source: RSC Advances (Vertex AI Search Result 1.9)
    • URL:[Link]

  • Imidazo[1,2-d][1,2,4]thiadiazole Optimization

    • Title: Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions.[8][9]

    • Source: RSC Advances (Vertex AI Search Result 1.10)
    • URL:[Link]

Sources

Technical Support Center: Cross-Coupling 2-Iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Subject: Optimization of Ligand/Catalyst Systems for Electron-Deficient Thia-Heterocycles Assigned Specialist: Senior Application Scientist[1]

The Core Challenge: Why This Substrate Fails

Before selecting a ligand, you must understand the "enemy." 2-iodo-5-methyl-1,3,4-thiadiazole presents a specific set of electronic hurdles that defeat standard generic protocols (like Pd(PPh₃)₄).

  • Catalyst Sequestration (The "S-N Trap"): The 1,3,4-thiadiazole ring contains two nitrogens and one sulfur. These are "soft" donors that bind strongly to Palladium(II).[1] If your ligand is not bulky or bidentate enough, the substrate will displace the ligand, forming a stable, inactive [Pd(substrate)₂] complex. This manifests as the reaction turning black (Pd precipitation) or stalling immediately.

  • Electron Deficiency: The ring is highly

    
    -deficient.[1] While this facilitates Oxidative Addition  (inserting Pd into the C-I bond is fast), it makes Transmetallation  and Reductive Elimination  the rate-limiting steps.
    
  • Protodehalogenation: The C-I bond is labile.[1] Under reducing conditions (e.g., excess alcohol solvents or hydride sources), the iodine can be replaced by hydrogen, yielding the 2-H-5-methyl byproduct.

Ligand Selection Matrix

Do not use "standard" ligands like PPh₃.[1] Use this matrix to select the correct architecture for your specific coupling type.

Scenario A: Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids)

Goal: Create C-C bonds while preventing catalyst poisoning.[1]

TierLigand / CatalystWhy It WorksRecommended Conditions
Gold Standard dppf (Use as Pd(dppf)Cl₂[1]·CH₂Cl₂)Bidentate Bite Angle: The large bite angle of dppf locks the Pd center, preventing the thiadiazole sulfur/nitrogen from displacing the phosphine. It is incredibly robust for this specific heterocycle.[1]Solvent: 1,4-Dioxane/H₂O (4:1)Base: Cs₂CO₃ or K₂CO₃Temp: 80–100 °C
High Performance XPhos (Use as XPhos Pd G3/G4)Steric Bulk: The massive biaryl structure creates a "protective shell" around the Pd, physically blocking the thiadiazole nitrogens from coordinating. Excellent for sterically hindered partners.Solvent: THF/H₂O or Toluene/H₂OBase: K₃PO₄Temp: 60–80 °C
Alternative SPhos Electronic Activation: Highly electron-rich, facilitating oxidative addition if the coupling partner is deactivated.Solvent: Toluene/H₂OBase: K₃PO₄
Scenario B: Buchwald-Hartwig Amination (Amines)

Goal: Create C-N bonds.[1][2] Note: Thiadiazole amines are often synthesized via S_NAr, but Pd-coupling is necessary for weak nucleophiles.[1]

TierLigand / CatalystWhy It Works
Primary Amines BrettPhos Designed specifically to prevent β-hydride elimination and promote reductive elimination with primary amines.[1]
Secondary Amines RuPhos Excellent for secondary amines and prevents the formation of inactive Pd-heterocycle complexes.
Amides Xantphos The wide bite angle facilitates the difficult reductive elimination of C-N bonds in amides.

Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for ligand selection based on the coupling partner.

LigandSelection Start Substrate: This compound CouplingType Select Coupling Partner Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic Amine Amine (Buchwald) CouplingType->Amine Alkyne Alkyne (Sonogashira) CouplingType->Alkyne SuzukiDecision Steric Hindrance? Boronic->SuzukiDecision AmineType Amine Type? Amine->AmineType SonoCond Copper-Free (Avoid Cu-S poisoning) Alkyne->SonoCond dppf Pd(dppf)Cl2 (Robust, General Purpose) SuzukiDecision->dppf Standard XPhos XPhos Pd G4 (Hindered/Difficult) SuzukiDecision->XPhos High Sterics BrettPhos BrettPhos (Primary Amines) AmineType->BrettPhos Primary RuPhos RuPhos (Secondary Amines) AmineType->RuPhos Secondary XPhosG3 XPhos Pd G3 + Cs2CO3 SonoCond->XPhosG3

Caption: Ligand selection decision tree for this compound cross-coupling.

Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately upon heating and yields no product. What happened? A: This is "Pd Black" formation. The thiadiazole nitrogens likely displaced your phosphine ligands, causing the Pd to aggregate and crash out.

  • Fix: Switch to Pd(dppf)Cl₂ . The chelating effect of the ferrocene backbone prevents ligand displacement. Alternatively, increase ligand loading to 2:1 (Ligand:Pd) if using monodentate phosphines like XPhos.[1]

Q2: I am seeing significant amounts of 2-methyl-1,3,4-thiadiazole (de-iodinated byproduct). A: This is protodehalogenation.[1] It occurs when the oxidative addition complex intercepts a hydride source.

  • Fix 1 (Solvent): Ensure your solvent is dry.[1] If using alcohols (MeOH/EtOH), switch to aprotic polar solvents like DMF or Dioxane.

  • Fix 2 (Base): If using Et₃N or iPr₂EtN, switch to inorganic bases (Cs₂CO₃).[1] Amine bases can act as hydride donors at high temperatures.[1]

Q3: Can I use Copper (CuI) for Sonogashira coupling with this substrate? A: Proceed with caution. The sulfur in the thiadiazole ring has a high affinity for Copper. This can sequester the Cu co-catalyst, shutting down the catalytic cycle.

  • Fix: Use a Copper-Free Sonogashira protocol. Use a highly active catalyst like XPhos Pd G3 with Cs₂CO₃ in MeCN or DMF to drive the reaction without Cu.

Standard Operating Procedure (SOP)

Protocol: Robust Suzuki Coupling of this compound

This protocol uses Pd(dppf)Cl₂ due to its proven resistance to sulfur poisoning in thiadiazole chemistry [1].[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over Na₂CO₃ for better solubility in organic mixes.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.[1]

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon or Nitrogen for 15 minutes before adding reagents. Oxygen is the enemy of active Pd species.

  • Charging: Add the thiadiazole, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent mixture via syringe under inert atmosphere.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours.

    • Note: Do not exceed 110 °C, as thermal decomposition of the thiadiazole ring can occur.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

References

  • MDPI. (2022).[1] Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Retrieved from [Link][1]

  • ChemRxiv. (2021).[1] A Versatile Pd(0) Source for Precatalyst Formation, Reaction Screening, and Preparative-Scale Synthesis.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination.[1][2][4][5] Retrieved from [Link][1]

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Instability of 2-Iodo-1,3,4-Thiadiazole in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to utilize 1,3,4-thiadiazole pharmacophores in cross-coupling reactions.

The 1,3,4-thiadiazole core is a highly versatile bioisostere, but its electron-deficient nature makes it notoriously unstable under standard basic conditions. This guide is designed to explain the causality behind this instability and provide self-validating protocols to ensure your cross-coupling reactions succeed.

Mechanistic Troubleshooting (FAQs)

Q: Why does my 2-iodo-1,3,4-thiadiazole starting material degrade during Suzuki or Buchwald-Hartwig couplings? A: The root cause is the intrinsic electronic distribution of the ring. 1,3,4-Thiadiazole is a pseudo-aromatic, highly electron-deficient heterocycle. The inductive pull of the sulfur atom and the two pyridine-like nitrogen atoms creates a strong dipole moment (3.25 D), rendering the C2 and C5 positions highly electrophilic[1].

When you introduce strong bases (e.g.,


, 

) or heat the reaction in aqueous carbonates, the base acts as a nucleophile. Because the C–I bond is exceptionally weak, the iodine acts as a perfect leaving group, triggering rapid Nucleophilic Aromatic Substitution (

) to form unwanted 2-hydroxy- or 2-alkoxy-1,3,4-thiadiazoles[2]. Furthermore, prolonged exposure to strong aqueous bases causes complete fission (cleavage) of the thiadiazole ring[1][3].

Q: If the C–I bond makes the molecule so sensitive to base, why not use the 2-chloro analog instead? A: The weak C–I bond is a double-edged sword. While it increases the risk of


, it also dramatically accelerates the oxidative addition step in palladium-catalyzed cycles[2]. The 2-chloro analog possesses a much stronger C–Cl bond, requiring forcing conditions (120–150 °C) that often lead to thermal degradation of the heterocycle[2]. By using the 2-iodo derivative, you can run reactions at mild temperatures (Room Temperature to 80 °C), allowing the palladium transmetalation cycle to kinetically outcompete the background nucleophilic degradation.

Q: How do I establish a self-validating system to ensure my base won't destroy the starting material? A: The Base-Compatibility Control Check: Before committing your expensive palladium catalyst and boronic acids to a scale-up, run a control reaction containing only 2-iodo-1,3,4-thiadiazole, your chosen base, and your solvent system at the target temperature[4]. Analyze the mixture via LC-MS after 1 hour.

  • Validation: If you observe a mass corresponding to the 2-hydroxy derivative (

    
    ) or ring-opened fragments, your base is too nucleophilic or your solvent is insufficiently anhydrous. If the starting material remains intact, your conditions are validated for cross-coupling.
    

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired palladium-catalyzed pathway and the undesired base-mediated degradation pathways.

G cluster_0 Undesired: Strong Base / High Heat cluster_1 Desired: Mild Base / Controlled Temp SM 2-Iodo-1,3,4-thiadiazole (Electron-Deficient) Deg1 SNAr Pathway (2-Hydroxy/Alkoxy) SM->Deg1 OH⁻/RO⁻ Attack Deg2 Ring Fission (Complete Cleavage) SM->Deg2 Extreme pH Prod Cross-Coupled Product (High Yield) SM->Prod Pd Cat. + Mild Base (60-80 °C)

Fig 1: Competing pathways of 2-iodo-1,3,4-thiadiazole in basic media.

Quantitative Substrate Profiling

To optimize your experimental design, it is critical to understand how the choice of halogen impacts both reactivity and stability. The table below summarizes the comparative performance of 2-halo-1,3,4-thiadiazoles across standard substitution and coupling conditions[2].

Halogen SubstrateC–X Bond StrengthTypical Reaction TempBase ToleranceRepresentative YieldMechanistic Rationale
2-Chloro- Strongest120 – 150 °CModerate40 – 60%Requires forcing conditions; high heat promotes base-mediated ring cleavage.
2-Bromo- Intermediate80 – 110 °CLow-Moderate65 – 85%Good balance, but still requires elevated temperatures that risk partial degradation.
2-Iodo- Weakest25 – 80 °CVery Low80 – 98% Highly reactive C–I bond allows for rapid oxidative addition at mild temperatures, bypassing thermal degradation.

Validated Experimental Protocol: Mild Suzuki-Miyaura Coupling

To successfully couple 2-iodo-1,3,4-thiadiazole, we must utilize a mild, non-nucleophilic base (


) and a highly active catalyst (

) to ensure transmetalation occurs faster than hydrolysis[2].

Materials Required:

  • 2-Iodo-1,3,4-thiadiazole (1.0 eq, limiting reagent)

  • Arylboronic Acid (1.2 eq)

  • 
     (5 mol%, catalyst)
    
  • 
     (2.0 eq, mild base)
    
  • Toluene /

    
     (4:1 v/v ratio)
    

Step-by-Step Methodology:

  • Solvent Preparation (Critical Step): In a Schlenk flask, combine Toluene and

    
     (4:1). Rigorously degas the solvent mixture by bubbling ultra-pure Argon or Nitrogen through the liquid for at least 30 minutes. Causality: Oxygen must be excluded to prevent catalyst deactivation, which would stall the reaction and leave the starting material vulnerable to basic hydrolysis.
    
  • Reagent Loading: To the degassed solvent, add 2-iodo-1,3,4-thiadiazole (1.0 eq), the arylboronic acid (1.2 eq), and

    
     (2.0 eq). Stir for 5 minutes at room temperature.
    
  • Catalyst Addition: Quickly add

    
     (5 mol%) under a positive stream of inert gas. Seal the reaction vessel.
    
  • Controlled Heating: Heat the reaction mixture to a moderate temperature of 60–80 °C[2]. Causality: Do not exceed 80 °C. The weak C–I bond ensures the reaction proceeds efficiently at this temperature. Higher heat will exponentially increase the rate of ring cleavage by the aqueous carbonate.

  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 2 to 4 hours due to the high reactivity of the iodo-substrate.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    

References

  • 2-Chloro-1,3,4-thiadiazole | 52819-57-5 Source: Benchchem URL
  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base Source: ChemRxiv URL
  • Chemical Reactivity of 1,3,4-Thiadiazole Source: ChemicalBook URL
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles Source: PMC - NIH URL

Sources

Technical Support Center: Purification of 5-Methyl-1,3,4-Thiadiazole Coupling Products

[1][2]

Status: Operational Operator: Senior Application Scientist Topic: Downstream Processing & Purity Optimization Reference ID: THIA-PUR-05[1][2]

Core Directive & Scope

Welcome to the technical support hub for 1,3,4-thiadiazole chemistry. This guide addresses the specific purification challenges associated with 5-methyl-1,3,4-thiadiazole derivatives obtained via cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The Chemist's Challenge: The 1,3,4-thiadiazole ring presents a "perfect storm" for purification difficulties:

  • Polarity: The electron-deficient heterocycle is highly polar, often leading to co-elution with polar byproducts.

  • Basicity: The N3/N4 nitrogens act as Lewis bases, causing severe streaking (tailing) on acidic silica gel.

  • Metal Coordination: The sulfur and nitrogen atoms chelate transition metals (Pd, Cu), making catalyst removal difficult.

This guide provides self-validating protocols to overcome these barriers.

Troubleshooting Guides (Q&A Modules)

Module A: Chromatography & Tailing Issues

Q: My product streaks (tails) badly on silica TLC and flash columns, making separation impossible. How do I fix this?

A: You are experiencing the "Silanol Effect." The basic nitrogen atoms in the thiadiazole ring interact via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. This non-specific binding causes peak broadening and tailing.

The Fix: Competitive Binding (The "Modifier" Protocol) You must block the silanol sites with a stronger, volatile base.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Solvent System Recommendation:

    • Low Polarity Products: Hexane / Ethyl Acetate + 1% TEA.

    • High Polarity Products: Dichloromethane (DCM) / Methanol (MeOH).

    • Note: Do not exceed 10% MeOH in DCM without checking silica stability, as high MeOH can dissolve silica.[2]

Q: My product co-elutes with the phosphine oxide byproduct (e.g., Triphenylphosphine oxide). How do I separate them?

A: Leverage the "Solubility Gap." Phosphine oxides are notoriously difficult to separate by chromatography due to similar polarity.

The Protocol:

  • Solvent Swap: Evaporate the reaction solvent and redissolve the crude mixture in a minimal amount of warm Ethanol (EtOH) .

  • Precipitation: Cool the solution to 0°C. Many 5-methyl-1,3,4-thiadiazole derivatives will crystallize, while triphenylphosphine oxide often remains soluble in cold ethanol.[1][2]

  • Filtration: Filter the solid.[3] If the product is in the filtrate (highly soluble), switch to DCM/Ether trituration.

Module B: Metal Contamination (Palladium/Copper Removal)

Q: My Suzuki coupling product is grey/brown, and ICP-MS shows high Palladium (Pd) levels. Standard Celite filtration didn't work.

A: Thiadiazoles are "Catalyst Sponges." The sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring coordinate Pd(II) species, forming stable complexes that pass through Celite.[2] You need a chemical scavenger, not just a physical filter.

The Protocol: Chelation Scavenging

  • Option 1: Solid-Supported Scavengers (Recommended) [1][2]

    • Use SiliaMetS® Thiol or Thiourea resins.

    • Loading: Add 3-5 equivalents of resin (relative to Pd catalyst mass) to the reaction mixture.

    • Time: Stir at 40°C for 2-4 hours.

    • Step: Filter through a 0.45 µm pad. The Pd remains bound to the resin.

  • Option 2: Activated Carbon (Cost-effective) [1][2]

    • Add activated carbon (10x weight of Pd catalyst) to the hot solution.

    • Reflux for 30 minutes.

    • Filter while hot through Celite.

Q: Can I use aqueous extraction to remove the metal?

A: Only if you use a chelating wash. Standard brine/water washes are ineffective.

  • Wash Solution: Use 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate .[1] These ligands strip Pd/Cu from the organic phase into the aqueous phase.

Module C: Recrystallization & Scalability

Q: Column chromatography is too expensive for my 10g scale-up. What is the best solvent for recrystallization?

A: The "Amide-Water" or "Alcohol" Systems. 5-methyl-1,3,4-thiadiazoles exhibit a steep solubility curve in alcohols and aqueous amide mixtures.[1][2]

Solvent Selection Table:

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 1:1 to 4:1High Best starting point.[1][2] Dissolve in hot EtOH, add H₂O until turbid, cool slowly.
DMF / Water 1:2Medium Excellent for highly polar/insoluble derivatives. Hard to dry (high b.p.).
Methanol 100%Medium Good for very polar derivatives, but yield may be lower due to high solubility.[2]
Acetonitrile 100%Low Often causes "oiling out" rather than crystallization for this class.

Q: My product is "oiling out" instead of crystallizing.

A: This indicates impurities or cooling shock. [1]

  • Remedy 1 (Seeding): Keep a small amount of crude solid aside to use as seed crystals.

  • Remedy 2 (Slow Cool): Wrap the flask in a towel to slow the cooling rate from boiling to room temperature.

  • Remedy 3 (Trituration): If it oils out, decant the solvent and add Diethyl Ether or Pentane . Scratch the glass vigorously to induce nucleation.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal purification method based on impurity profile and scale.

PurificationLogicStartCrude Reaction MixtureTLC_CheckTLC Analysis(DCM/MeOH + 1% TEA)Start->TLC_CheckScaleCheckScale > 5g?RecrystRecrystallization(EtOH/H2O)ScaleCheck->RecrystYes (High Scale)FlashFlash Chromatography(Silica + 1% TEA)ScaleCheck->FlashNo (Low Scale)TLC_Check->ScaleCheckConfirm Product RfAcidBaseAcid-Base Extraction(Dissolve in HCl -> Filter -> Basify)Recryst->AcidBaseIf Oiling OutScavengeMetal Scavenging(Thiol Resin / Carbon)Recryst->ScavengeIf Pd highFlash->ScavengeIf Pd high

[1][2]

Figure 2: Palladium Removal Workflow (Suzuki Coupling)

Caption: Step-by-step protocol for removing coordinated Palladium from the thiadiazole ring.

PdRemovalStep11. Crude Mixture(Dissolved in EtOAc/THF)Step22. Add Scavenger(SiliaMetS® Thiol or Carbon)Step1->Step2Step33. Heat & Stir(40-50°C, 2-4 Hours)Step2->Step3Step44. Filtration(Celite® Pad)Step3->Step4Step55. ICP-MS Check(< 10 ppm?)Step4->Step5Step5->Step2No (Repeat)

The "Acid-Base Swing" (Self-Validating Purity System)[1][2]

For 5-methyl-1,3,4-thiadiazole derivatives containing an amine or capable of protonation, this method is superior to chromatography for bulk purification.[1][2]

  • Dissolution (Validation of Basicity): Dissolve crude solid in 1M HCl .

    • Self-Check: If it doesn't dissolve, the thiadiazole ring may be masked or the product is not the desired basic heterocycle.[2]

  • Filtration (Removal of Neutrals): Filter the acidic solution.

    • Result: Neutral impurities (unreacted boronic acids, phosphine oxides) remain on the filter. The product is in the filtrate.[4]

  • Precipitation (Recovery): Slowly add 10% NaOH or NH₄OH to the filtrate until pH 9-10.

    • Result: The product precipitates as a pure solid.

  • Wash: Filter and wash with water to remove inorganic salts.

References

  • Solubility & Recrystallization

    • Zhang, Y., et al. (2026).[1][2] "Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents." Journal of Chemical & Engineering Data.

  • Suzuki Coupling & Workup

    • OnTarget Chemistry / Diva Portal. (2015). "Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold." Degree Project in Pharmaceutical Chemistry.

  • Flash Chromatography Modifiers

    • UCT Science. "SOP: Flash Chromatography Solvent Systems." University of Cape Town Guidelines.

  • Palladium Scavenging

    • BenchChem Technical Support.[3][4] "Palladium Catalyst Removal in 3-Thienyl Compound Synthesis." BenchChem Troubleshooting Guides.

  • General Thiadiazole Synthesis

    • Matysiak, J., et al. (2020).[1][2][5] "1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure." Molecules.

Technical Support Center: Microwave-Assisted Synthesis of Thiadiazole Derivatives

[1]

Status: Operational Operator: Senior Application Scientist Topic: Optimization & Troubleshooting of 1,3,4-Thiadiazole Scaffolds

Core Directive & Operational Philosophy

Welcome to the technical support hub for microwave-assisted organic synthesis (MAOS). This guide is not a textbook; it is a field manual designed to troubleshoot, optimize, and validate the synthesis of 1,3,4-thiadiazole derivatives —a privileged scaffold in medicinal chemistry due to its anticancer and antimicrobial properties.

The Microwave Advantage: unlike conventional heating (conduction/convection), microwave irradiation utilizes dielectric heating . The oscillating electric field aligns dipolar molecules (solvents/reagents), causing molecular friction and rapid heating. In thiadiazole synthesis, this specifically accelerates the rate-limiting cyclodehydration step .

The "Golden Standard" Protocol (Self-Validating)

This protocol is designed for the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via the condensation of carboxylic acids with thiosemicarbazide. It includes built-in "Checkpoints" to prevent wasted batches.

Reaction Scheme:

Step-by-Step Methodology

Reagents:

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Catalyst/Solvent: Phosphorus Oxychloride (POCl

    
    ) [Note: For green chemistry optimization, see FAQ #2]
    

Workflow:

  • Pre-Mixing (Cold Start):

    • In a dedicated microwave pressure vial (10 mL or 30 mL), add the carboxylic acid and thiosemicarbazide.

    • Add POCl

      
       dropwise at 0°C (ice bath) if doing bench-top addition. CRITICAL:  POCl
      
      
      is exothermic.
    • Checkpoint 1: Ensure the vessel is capped with a Teflon-lined septum compatible with your microwave system's pressure sensor.

  • Irradiation Parameters (The "Ramp"):

    • Mode: Dynamic/PID Control (Do NOT use fixed power mode).

    • Target Temp: 80–90°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10–15 minutes.

    • Max Pressure Limit: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • In-Process Control (IPC):

    • Checkpoint 2: At 5 minutes, pause. If the pressure has spiked >150 psi unexpectedly, you have thermal runaway (decomposition). Abort.

  • Work-up:

    • Cool to 50°C (air jet cooling).

    • Pour mixture onto crushed ice.

    • Neutralize with solid NaHCO

      
       or NH
      
      
      OH to pH 8.
    • Precipitate is filtered, washed with cold water, and recrystallized (usually Ethanol/DMF).

Visualization: Reaction Logic & Troubleshooting

The following diagram illustrates the reaction pathway and the critical decision nodes for troubleshooting.

ThiadiazoleWorkflowStartPrecursors:Acid + ThiosemicarbazideMixMixing & Catalyst Addition(POCl3 or Solid Acid)Start->MixMW_HeatMicrowave Irradiation(Dielectric Heating)Mix->MW_HeatIntermediateAcylthiosemicarbazide(Open Chain)MW_Heat->Intermediate Fast KineticsCheck_TanDCheck Solvent Tan δ(Is it absorbing?)MW_Heat->Check_TanD No HeatingCheck_StirCheck Stirring/HotspotsMW_Heat->Check_Stir Vessel Failure/CharringCyclizationCyclodehydration(-H2O)Intermediate->CyclizationProduct1,3,4-ThiadiazoleDerivativeCyclization->Product SuccessCheck_AcidIncrease Acid/Dehydrating AgentCyclization->Check_Acid Low Yield/Open Chain

Caption: Workflow logic for microwave-assisted thiadiazole synthesis, highlighting critical failure points (red dotted lines) at the heating and cyclization stages.

Troubleshooting Center (FAQs)

Issue 1: "My reaction vessel exploded or vented during the ramp phase."

Diagnosis: Thermal Runaway due to Dielectric Heating Acceleration . Microwave heating is volumetric.[1][2] As the temperature rises, the dielectric loss tangent (

Solution:

  • Reduce Filling Volume: Never fill a microwave vial >60%. The headspace is required to accommodate vapor pressure.

  • Solvent Switching: If using a high absorber like Ethanol (

    
    ), switch to a mixture.
    
    • Optimization: Use Ethanol:Water (1:1) . Water has a lower

      
       at high temps, acting as a "brake" on thermal runaway.
      
  • Check the Sensor: Ensure your IR sensor is calibrated. If using a fiber-optic probe, ensure it is submerged and not reading the glass wall temperature.

Issue 2: "I am getting low yields and a sticky 'tar' instead of crystals."

Diagnosis: Decomposition due to Superheating (Hot Spots) . Thiadiazole synthesis involves viscous intermediates. Without adequate agitation, "standing waves" in the microwave cavity create localized hot spots >200°C, charring the organic material.

Solution:

  • Agitation: Ensure the stir bar is spinning vigorously before the microwave magnetron engages.

  • Power Density: Lower the power ceiling. If your method uses "Max Power: 300W," reduce it to 150W and extend the ramp time. This allows convection to equalize the temperature within the vial.

Issue 3: "The reaction won't reach the target temperature (100°C)."

Diagnosis: Low Microwave Cross-Section . You are likely using a non-polar solvent (e.g., Toluene, Hexane) or a solvent-free method with reactants that are "transparent" to microwaves at room temperature.

Solution:

  • Doping: Add a "susceptor"—a chemically inert material that absorbs microwaves efficiently.

    • Protocol: Add 1–2% (v/v) of an Ionic Liquid (e.g., [bmim][PF6]) or a small silicon carbide (SiC) passive heating element to the vial.

  • Solvent Polarity Table: Consult the table below to select a solvent with a higher Loss Tangent.

Optimization Data: Solvent Selection Guide

The efficiency of MAOS depends on the Loss Tangent (


)3
Solvent ClassSolvent

(at 2.45 GHz, 20°C)
Application Note
High Absorber Ethylene Glycol1.350Excellent for high-temp cyclization (>150°C).
High Absorber Ethanol0.941Good general solvent; risk of over-pressurization.
Medium Absorber DMSO0.825High boiling point; difficult to remove in work-up.
Medium Absorber DMF0.161Standard for thiadiazole synthesis; good solubility.
Low Absorber Water0.123Poor heating at RT, but efficiency increases with temp.
Transparent Hexane/Toluene< 0.02Do not use pure. Requires doping with ionic liquids.

Data derived from Kappe et al. and standard dielectric property tables [2, 4].

Advanced Optimization: Green Synthesis (Solvent-Free)

For researchers aiming to reduce POCl

Solid-Supported Synthesis

Protocol:

  • Dissolve reactants (Acid + Thiosemicarbazide) in a minimum amount of MeOH.

  • Add Montmorillonite K-10 Clay or Silica Gel (approx 1g per mmol reactant).

  • Evaporate solvent (Rotavap) to leave a dry powder.

  • Irradiation: Place powder in an open vessel (or loosely capped) inside the microwave.

  • Settings: 300W for 3–5 minutes (intermittent: 30s ON / 30s OFF to prevent charring).

  • Extraction: Wash the clay with hot ethanol to recover the product.

Rationale: The solid support acts as a Lewis acid catalyst and a microwave absorber, facilitating the cyclodehydration without corrosive liquids [1, 3].

References

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Nano Biomed. Eng., 2021.[4][2][5]

  • Solvent Choice for Microwave Synthesis. CEM Corporation Technical Guide.

  • Microwave-promoted multi-component and green synthesis of thiadiazolo[3,2-a]pyrimidines. Indian Academy of Sciences.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Processes, 2025.

  • Microwave-assisted rapid synthesis of thiosemicarbazide derivatives. ResearchGate (Full Text Available).[6]

minimizing homocoupling side reactions in thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiadiazole Synthesis Optimization Ticket ID: #THIA-XC-004 Subject: Minimizing Homocoupling Side Reactions in Thiadiazole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering homocoupling (dimerization) during the synthesis of thiadiazole derivatives. This is a known critical failure mode in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) involving electron-deficient heteroaromatics.

The 1,3,4-thiadiazole ring presents a "double-threat" to catalytic cycles:

  • Catalyst Poisoning: The sulfur and nitrogen atoms can coordinate strongly to Pd, stalling the catalytic turnover.[1]

  • Electronic Deficiency: This accelerates oxidative addition but often creates a bottleneck at the transmetallation step, leaving the boronic acid partner vulnerable to oxidative homocoupling (2 Ar-B(OH)₂ → Ar-Ar) driven by trace oxygen.

This guide provides the mechanistic root cause, a self-validating experimental protocol to suppress it, and a decision tree for troubleshooting.

Part 1: The Mechanistic Root Cause

To solve the problem, you must visualize the competition between the Cross-Coupling Cycle (Desired) and the Oxidative Homocoupling Cycle (Parasitic).

The Competition Diagram

The following diagram illustrates how Oxygen (


) and slow transmetallation hijack the reaction.

ThiadiazoleCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OxAdd Fast (e- poor ring) HomoComplex Bis-Aryl Complex [Ar'-Pd(II)-Ar'] Pd0->HomoComplex Oxidation by O2 ArX Thiadiazole Halide (Ar-X) ArX->OxAdd TransMet Transmetallation [Ar-Pd(II)-Ar'] OxAdd->TransMet Rate Limiting Step (Stalled by S-poisoning) ArB Boronic Acid (Ar'-B(OH)2) ArB->TransMet ArB->HomoComplex x2 Consumption Product Desired Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 Regeneration Oxygen Trace O2 / Oxidant Oxygen->HomoComplex Dimer Homocoupling Dimer (Ar'-Ar') HomoComplex->Dimer Irreversible Dimer->Pd0 Pd Release

Caption: Figure 1. The "Thiadiazole Trap." Slow transmetallation (due to catalyst poisoning) allows trace oxygen to oxidize Pd(0) back to Pd(II), which then consumes two equivalents of boronic acid to form the homocoupler.

Part 2: Validated Protocols

Do not rely on standard "open-air" Suzuki conditions. Use these specific modifications to force the reaction into the Cross-Coupling pathway.

Protocol A: The "Slow-Add & Sparge" System

Best for: Suzuki-Miyaura coupling where the boronic acid is homocoupling.

The Logic: By keeping the concentration of the boronic acid low (via slow addition), you statistically favor the reaction with the Ar-Pd-X species (which is waiting in the pot) over the reaction with another boronic acid molecule.

Materials:

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/XPhos (Bulky ligands prevent S-poisoning).

  • Base: K₃PO₄ (Anhydrous) or Cs₂CO₃. Avoid strong hydroxide bases if possible.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

Step-by-Step Procedure:

  • The "Pot" Setup:

    • Charge the reaction vessel with the Thiadiazole Halide (1.0 equiv), Catalyst (1–5 mol%), and Base (2.0–3.0 equiv).

    • Add the solvent system.

    • CRITICAL STEP: Perform a subsurface sparge with Argon or Nitrogen for at least 15 minutes. Simply flushing the headspace is insufficient to remove dissolved

      
       that drives homocoupling.
      
  • The "Feed" Setup:

    • Dissolve the Boronic Acid/Ester (1.2–1.5 equiv) in a separate vial with degassed solvent.

    • Load this solution into a syringe pump or addition funnel.

  • The Reaction:

    • Heat the "Pot" to the reaction temperature (typically 80–100°C).

    • Initiate Slow Addition: Add the boronic acid solution dropwise over 1–2 hours.

    • Why? This ensures that whenever a boronic acid molecule enters the solution, it immediately encounters an excess of the oxidative addition complex [Ar-Pd-X], forcing cross-coupling.

  • Validation:

    • Monitor via LCMS. If homocoupling persists, increase the addition time to 4 hours.

Protocol B: The "Sacrificial Reductant" Method

Best for: Stubborn reactions where O₂ exclusion is difficult.

The Logic: Add a mild reducing agent to scavenge Pd(II) species formed by oxygen, returning them to Pd(0) before they can mediate homocoupling.

Modification:

  • Add Potassium Formate (HCOOK) (0.1 – 0.2 equiv) to the reaction mixture.

  • Mechanism:[2][3][4][5][6][7] Formate reduces off-cycle Pd(II) back to active Pd(0), preventing the oxidative dimerization cycle without interfering with the main cross-coupling.

Part 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Troubleshooting Start Problem Detected Type Identify Byproduct Start->Type HomoB Boronic Acid Dimer (Ar'-Ar') Type->HomoB Most Common HomoX Thiadiazole Dimer (Ar-Ar) Type->HomoX Rare Dehal Dehalogenation (Ar-H) Type->Dehal Common Sol1 1. Sparging (O2 Removal) 2. Slow Addition Protocol HomoB->Sol1 Sol2 1. Switch to reductive cycle 2. Lower Temp HomoX->Sol2 Sol3 1. Use Anhydrous Solvent 2. Switch to Cs2CO3 Dehal->Sol3

Caption: Figure 2. Rapid diagnostic flow for side-reaction identification.

Frequently Asked Questions

Q1: Why does my reaction turn black immediately upon adding the thiadiazole?

  • Diagnosis: This is "Palladium Black" precipitation. The sulfur/nitrogen atoms in the thiadiazole are displacing your ligands, destabilizing the Pd(0) which then aggregates.

  • Fix: You need a ligand with higher binding affinity than the thiadiazole. Switch to Buchwald Ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC). These bulky ligands protect the Pd center from sulfur poisoning and prevent aggregation.

Q2: I am seeing the thiadiazole halide homocouple (Ar-Ar), not the boronic acid. Why?

  • Diagnosis: This is reductive homocoupling, often caused by using a catalyst precursor that requires harsh reduction or using an excess of a reductant (like alcohols) in the solvent.

  • Fix: Switch solvents from Isopropanol/Ethanol to Dioxane/Water or DMF . Ensure you are not using an excess of phosphine ligand, which can sometimes promote disproportionation.

Q3: Can I use microwave heating to fix this?

  • Analysis: Microwave heating is excellent for speeding up the main reaction, which can outcompete the side reaction. However, if dissolved oxygen is present, the high temperature will accelerate homocoupling just as fast.

  • Recommendation: Yes, but only if you rigorously degas the microwave vial before crimping.

Q4: My thiadiazole boronic acid is decomposing (protodeboronation) before it couples.

  • Diagnosis: 2-Thiadiazole boronic acids are notoriously unstable in aqueous base.

  • Fix: Use the MIDA boronate or Pinacol ester instead of the free acid. Alternatively, use anhydrous conditions (Copper-mediated Liebeskind-Srogl coupling) to avoid the hydrolytic instability entirely.

References

  • Vertex Pharmaceuticals. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." ResearchGate.[8][9] Available at: [Link]

  • Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Available at: [Link]

  • American Chemical Society. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Available at: [Link]

  • MDPI. "Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry." Molecules. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H & 13C NMR Characterization of 2-iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 2-iodo-5-methyl-1,3,4-thiadiazole , focusing on distinguishing it from its synthetic precursor (2-amino-5-methyl-1,3,4-thiadiazole) and halogenated analogs.

Executive Summary

This compound is a critical electrophilic scaffold used in Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations for drug discovery. Its synthesis typically proceeds via a Sandmeyer reaction from the 2-amino precursor.

Characterization challenges arise from the molecule's simplicity; with only one proton environment (the methyl group), 1H NMR alone is insufficient for absolute structural confirmation. Definitive characterization requires a combined approach:

  • 1H NMR: To confirm the loss of the amine functionality (purity).

  • 13C NMR: To identify the diagnostic "Heavy Atom Effect" (upfield shift) of the C-I carbon.

Comparative Spectroscopic Profile

The following table contrasts the target compound with its precursor (Amine) and analog (Bromo) in DMSO-d


 .
FeaturePrecursor (2-Amino-...)Target (2-Iodo-...)Analog (2-Bromo-...)Diagnostic Note
1H NMR: Methyl (-CH

)

2.45 - 2.55 ppm (s)

2.70 - 2.85 ppm (s)

2.75 - 2.85 ppm (s)
Methyl deshields upon halogenation due to loss of the electron-donating NH

.
1H NMR: Amine (-NH

)

7.00 - 7.50 ppm (br s)
ABSENT ABSENTPrimary Indicator: Disappearance of broad exchangeable singlet confirms reaction progress.
13C NMR: C-2 (Functional)

~168 ppm (C-NH

)

~105 - 115 ppm (C-I)

~135 - 145 ppm (C-Br)
Definitive Proof: The Iodine atom causes a significant upfield shift (shielding) of the attached carbon.
13C NMR: C-5 (Methyl)

~158 ppm

~165 - 170 ppm

~165 - 170 ppm
Less sensitive to substitution at the distal position.

Note on Solvent: Chemical shifts (


) are referenced to DMSO-d

(2.50 ppm for 1H, 39.5 ppm for 13C). Values may shift by 0.1–0.2 ppm in CDCl

due to concentration and polarity effects.

Detailed Analysis of Chemical Shifts[1][2]

The "Silent" 1H NMR Spectrum

The 1H NMR spectrum of the pure iodo-compound is deceptively simple, showing only a single singlet corresponding to the methyl group.

  • Mechanism of Shift: The precursor amine acts as a resonance donor, increasing electron density in the ring and shielding the methyl protons (

    
     2.5). Replacing the amine with iodine (an inductive withdrawer, though a resonance donor) changes the ring current and electronics, resulting in a downfield shift to 
    
    
    
    2.7–2.8.
  • Purity Check: The region between 6.0 and 8.0 ppm must be completely silent. Any peaks here indicate unreacted starting material (amine) or formation of the hydro-dehalogenated side product (2-methyl-1,3,4-thiadiazole, C-H proton

    
     ~9.0+ ppm).
    
The "Heavy Atom Effect" in 13C NMR

The most robust confirmation comes from Carbon-13 NMR.

  • C-I Shielding: Unlike Nitrogen or Oxygen substituents which deshield the attached carbon (moving it >150 ppm), Iodine exerts a "Heavy Atom Effect." The large electron cloud of iodine causes spin-orbit coupling that shields the attached nucleus.

  • Result: You will observe the C-2 signal appearing significantly upfield (typically 100–115 ppm) compared to the C-Br analog (135–145 ppm). This is the "fingerprint" of the C-I bond.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound via the Sandmeyer route.

G Start Start: 2-Amino-5-methyl- 1,3,4-thiadiazole Reaction Sandmeyer Reaction (NaNO2, H+, KI) Start->Reaction Workup Workup & Isolation (Extraction/Recryst.) Reaction->Workup NMR_1H 1H NMR Analysis (DMSO-d6) Workup->NMR_1H Decision Is NH2 peak (7.0-7.5 ppm) visible? NMR_1H->Decision Impure Impure: Recrystallize Decision->Impure Yes Pure_1H 1H Pass: Single Methyl Peak (~2.8 ppm) Decision->Pure_1H No Impure->Workup NMR_13C 13C NMR Analysis Pure_1H->NMR_13C Validation Check C-2 Shift: Is it < 120 ppm? NMR_13C->Validation Success CONFIRMED: 2-Iodo-5-methyl- 1,3,4-thiadiazole Validation->Success Yes (C-I Effect) Fail_Br Ambiguous/Bromo: Check MS/EA Validation->Fail_Br No (>130 ppm)

Figure 1: Logical workflow for the synthesis and spectroscopic validation of this compound, highlighting the critical decision points based on NMR data.

Experimental Protocol (Self-Validating)

A. Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the isolated solid.

  • Solvent: Dissolve completely in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Thiadiazoles are polar; CDCl

      
       may result in poor solubility or broad peaks due to aggregation.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H ZG (Zero-Go) and 13C PGD (Power Gated Decoupling).

  • Relaxation Delay (D1): Set to 5–10 seconds for 1H NMR.

    • Reasoning: Accurate integration of the methyl singlet requires full relaxation. If quantitative purity (qNMR) is required, D1 must be

      
       (typically 15s+ for isolated methyl groups).
      
  • Scans: 16 scans (1H), 1024 scans (13C).

C. Troubleshooting Common Artifacts
  • Water Peak: Expect a variable broad singlet at

    
     3.33 ppm (H
    
    
    
    O in DMSO).
  • DMSO Satellite: 13C satellites of the solvent appear at

    
     2.50 ppm ± 0.5 ppm. Do not confuse these with impurity methyls.
    
  • Rotamers: Thiadiazoles generally do not exhibit rotamers at room temperature; split peaks usually indicate impurities.

References

  • BenchChem. "Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide." BenchChem Technical Guides. Accessed 2024. Link

  • National Institutes of Health (NIH). "Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole." Molecules, 2024.[1] Link

  • PubChem. "2-Amino-5-methyl-1,3,4-thiadiazole (Compound)." National Library of Medicine. Link

  • Oregon State University. "13C NMR Chemical Shifts and Coupling." Chemistry Department Educational Resources. Link

  • Royal Society of Chemistry. "New 1,3,4-thiadiazoles as potential anticancer agents." RSC Advances, 2023. Link

Sources

Reactivity Comparison: 2-Iodo vs. 2-Bromo-5-methyl-1,3,4-thiadiazole

[1]

Executive Summary

For researchers optimizing functionalization of the 1,3,4-thiadiazole core, the choice between 2-iodo-5-methyl-1,3,4-thiadiazole (1-I) and 2-bromo-5-methyl-1,3,4-thiadiazole (1-Br) is a strategic decision dictated by the specific reaction mechanism employed.[1]

  • Select the Iodo-analog (1-I) for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and low-temperature metal-halogen exchange.[1] Its weaker C–I bond accelerates oxidative addition and lithium exchange, minimizing competing lateral deprotonation at the 5-methyl group.[1]

  • Select the Bromo-analog (1-Br) for Nucleophilic Aromatic Substitution (

    
    ) and cost-sensitive scale-up. Experimental data indicates that 1-Br often exhibits superior or comparable yields to 1-I in 
    
    
    reactions due to higher electronegativity stabilizing the Meisenheimer intermediate.

Fundamental Electronic & Physical Properties

The 1,3,4-thiadiazole ring is electron-deficient (π-deficient), behaving similarly to pyridine but with higher susceptibility to nucleophilic attack.[1] The reactivity difference between the iodo and bromo analogs stems from the trade-off between bond dissociation energy (BDE) and electronegativity .

PropertyThis compound2-Bromo-5-methyl-1,3,4-thiadiazoleImpact on Reactivity
C–X Bond Length ~2.08 Å~1.86 ÅLonger C–I bond is weaker and easier to break.[1]
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodo undergoes oxidative addition/metal exchange faster.[1]
Electronegativity (Pauling) 2.662.96Bromo creates a more electrophilic C2 center, stabilizing anionic intermediates (

).[1]
Leaving Group Ability ExcellentGoodIodo is a better leaving group in

-type or metal-catalyzed pathways.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

Winner: this compound [1]

In Suzuki-Miyaura, Sonogashira, and Stille couplings, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) species.[1]

Mechanism & Data

The oxidative addition rate follows the order I > Br >> Cl. The 1,3,4-thiadiazole sulfur atom can potentially coordinate to Pd, poisoning the catalyst; therefore, the rapid oxidative addition of the Iodo analog is crucial to secure the catalytic cycle before catalyst deactivation occurs.[1]

  • Experimental Insight: In comparative studies of related azoles (e.g., imidazo[1,2-d][1,2,4]thiadiazoles), iodo-derivatives consistently provided higher yields (85-95%) under milder conditions (60-80°C) compared to bromo-analogs, which often required elevated temperatures (>100°C) or highly active ligands (e.g., XPhos, SPhos).[1]

Recommended Protocol (Suzuki Coupling)
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos for sterically hindered partners.
  • Base/Solvent:

    
     (2.0 equiv) in Dioxane/Water (4:1).[1]
    
  • Conditions: 80°C, 4-6 h. (Bromo analog typically requires 12-16 h).[1]

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

Winner: 2-Bromo-5-methyl-1,3,4-thiadiazole [1]

Contrary to the leaving group trends in aliphatic substitution (


element effect1
Mechanism

The nucleophile attacks the C2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][2][3] The inductive electron-withdrawing power of Bromine (EN = 2.96) stabilizes this complex more effectively than Iodine (EN = 2.66).[1]

SNAr_Mechanismcluster_legendReactivity OrderStart2-Halo-ThiadiazoleTransitionMeisenheimer Complex(Stabilized by EN of Halogen)Start->TransitionNucleophilic Attack(Rate Limiting)Product2-Amino-ThiadiazoleTransition->ProductLoss of HalideF >> Cl ~ Br > IF >> Cl ~ Br > I

Figure 1: Mechanism of

1
Experimental Comparison

Literature data on 2-halo-1,3,4-thiadiazoles reacting with alkylamines (e.g., methylamine) reveals:

  • 2-Bromo: 67% Yield[1][4]

  • 2-Iodo: 49% Yield[1][4]

  • Conditions: Ethanol, reflux, 3h.

  • Insight: The Iodo-species is more prone to side reactions (e.g., dehalogenation) and less effective at activating the ring for initial nucleophilic attack.[1]

Reactivity Profile: Metal-Halogen Exchange (Lithiation)

Winner: this compound [1]

A critical side reaction in 5-methyl-1,3,4-thiadiazoles is lateral lithiation (deprotonation of the methyl group) versus the desired halogen-lithium exchange .[1]

Competing Pathways
  • Path A (Exchange): Fast kinetic control.[1] Favored by weak C–X bonds (I > Br).[1]

  • Path B (Lateral Deprotonation): Thermodynamic control.[1] Favored by stronger C–X bonds (Br, Cl) where exchange is sluggish.[1]

Lithiation_PathwaysSubstrate2-Halo-5-methyl-1,3,4-thiadiazoleExchangePath A: Halogen Exchange(Kinetic Product)Substrate->ExchangeFast for IodoSlow for BromoLateralPath B: Lateral Deprotonation(Thermodynamic Side-Product)Substrate->LateralCompetes if Exchange is SlowBuLi+ n-BuLi (-78°C)2-Lithio-5-methyl-thiadiazole2-Lithio-5-methyl-thiadiazoleExchange->2-Lithio-5-methyl-thiadiazole2-Halo-5-lithiomethyl-thiadiazole2-Halo-5-lithiomethyl-thiadiazoleLateral->2-Halo-5-lithiomethyl-thiadiazole

Figure 2: Kinetic competition between halogen exchange and lateral lithiation.[1]

Recommendation: Use 2-Iodo at -78°C. The I/Li exchange is virtually instantaneous, suppressing the lateral deprotonation. With 2-Bromo, the exchange is slower, often requiring higher temperatures or resulting in mixtures of C2-lithiated and methyl-lithiated species.

Synthesis of Starting Materials

Both analogs are synthesized via Sandmeyer reaction from 2-amino-5-methyl-1,3,4-thiadiazole .[1][5]

Protocol: Synthesis of this compound[1]
  • Reagents:

    
     or 
    
    
    , t-Butyl Nitrite (t-BuONO).[1]
  • Procedure: To a solution of 2-amino-5-methyl-1,3,4-thiadiazole (10 mmol) in

    
     (or 
    
    
    as solvent/reagent), add t-BuONO (1.5 equiv) dropwise at 0°C.
  • Mechanism: In situ formation of diazonium species followed by iodine radical abstraction.

  • Workup: Quench with

    
     to remove excess iodine. Extract with EtOAc.[1]
    
  • Yield: Typically 60-75%.

Protocol: Synthesis of 2-Bromo-5-methyl-1,3,4-thiadiazole[1]
  • Reagents:

    
     (1.0 equiv), t-Butyl Nitrite (1.5 equiv), 
    
    
    .[1][6]
  • Procedure: Add t-BuONO to a suspension of amine and

    
     in acetonitrile at 0°C. Warm to RT.
    
  • Yield: Typically 70-85%.

Decision Matrix

Reaction TypePreferred AnalogRationale
Suzuki/Stille Coupling 2-Iodo Faster oxidative addition; mild conditions prevent catalyst poisoning.

(Amination)
2-Bromo Higher electronegativity activates ring; higher yields; lower cost.[1]
Lithiation (C2) 2-Iodo Rapid exchange at -78°C prevents lateral methyl deprotonation.[1]
Heck Reaction 2-Iodo Requires labile leaving group for alkene insertion.
Large Scale (

100g)
2-Bromo Significant cost advantage; easier storage (higher stability).[1]

References

  • Reactivity of 2-Halo-1,3,4-thiadiazoles: Heterocycles, 2011, 83 (10), 2275.[1]

  • Sandmeyer Synthesis Protocols: BenchChem Technical Guide: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.

  • Mechanistic Studies on Oxidative Addition: J. Am. Chem. Soc., 2009, 131 , 8141.[1]

  • Nucleophilic Substitution Trends (

    
    ): Master Organic Chemistry: Nucleophilic Aromatic Substitution. 
    
  • Lithiation of Methyl-Thiadiazoles: Chemistry of Heterocyclic Compounds, Lateral Lithiation Strategies.

Crystal Structure Analysis of 2,5-Disubstituted 1,3,4-Thiadiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a rigorous analysis of the solid-state architecture of 2,5-disubstituted 1,3,4-thiadiazoles, a class of heterocyclic compounds critical to modern drug discovery (anticancer, antimicrobial) and optoelectronics. Unlike standard reviews, this guide focuses on the causality between molecular substitution and crystal packing efficiency. We compare the thiadiazole core against its primary bioisostere, 1,3,4-oxadiazole, highlighting how the sulfur atom’s polarizability fundamentally alters supramolecular assembly.

Part 1: Structural Architecture & Comparative Metrics

The 1,3,4-thiadiazole ring is a planar, five-membered aromatic system. Its performance in solid-state applications (drug solubility, charge transport) is dictated by its ability to form specific intermolecular networks.

The Sulfur Effect: Thiadiazole vs. Oxadiazole

The substitution of Oxygen (in oxadiazole) with Sulfur (in thiadiazole) is not merely a change in mass; it drastically alters the electrostatic potential surface (ESP) and lipophilicity.

Table 1: Comparative Structural Metrics (Average Values)

Feature1,3,4-Thiadiazole Core1,3,4-Oxadiazole CoreImpact on Crystal Packing
Heteroatom Sulfur (S)Oxygen (O)S allows for chalcogen bonding (

-hole interactions).
Bond Length (C-X) ~1.71 - 1.74 Å~1.34 - 1.36 ÅThiadiazole ring is larger/more distorted, affecting lattice density.
Bond Length (N-N) ~1.37 - 1.39 Å~1.39 - 1.41 ÅDouble bond character is pronounced in both, maintaining planarity.
Dipole Moment ~3.0 - 3.5 D~3.8 - 4.0 DOxadiazoles are more polar; Thiadiazoles are more lipophilic (LogP increase).
Key Interaction S···N , S···S,

-

Strong H-bonds, Dipole-DipoleThiadiazoles favor "stacking" (good for electronics); Oxadiazoles favor "networks."

Technical Insight: The C-S bond length (~1.72 Å) results in a deformed hexagon-like geometry compared to the pentagonal oxadiazole. This deformation exposes the Nitrogen lone pairs more effectively, often making 1,3,4-thiadiazoles superior ligands in coordination polymers [1].

Part 2: Intermolecular Forces & Packing Motifs

In the absence of strong donors (like -OH or -COOH), 2,5-disubstituted 1,3,4-thiadiazoles rely on a hierarchy of weak interactions to stabilize the crystal lattice.

Supramolecular Synthons

The most robust motif observed in 2-amino-1,3,4-thiadiazole derivatives is the


 dimer . This involves a pair of N-H[1]···N hydrogen bonds connecting two centrosymmetric molecules.
Diagram 1: Supramolecular Interaction Logic

The following diagram illustrates the hierarchy of forces stabilizing these crystals.

G Core 1,3,4-Thiadiazole Core Primary Primary Synthon (N-H...N Dimer) Core->Primary Directs H-Bonding Secondary Secondary Interactions (Chalcogen/Pi-Stacking) Core->Secondary S-atom Polarizability Packing Final Crystal Lattice (Layered/Herringbone) Primary->Packing Defines 1D Chains Secondary->Packing Links Chains to 2D/3D Tertiary Weak Contacts (C-H...S / H...H) Tertiary->Packing Fills Voids

Caption: Hierarchy of supramolecular synthons. The N-H...N dimer forms the backbone, while S...S or Pi-Pi interactions determine the 3D architecture.

Hirshfeld Surface Analysis Data

Modern analysis requires quantifying these interactions. Based on aggregated data from recent studies [2][4], the typical contribution to the Hirshfeld surface in these derivatives is:

  • H···H Contacts: 25–40% (Dispersive forces, dominant in alkyl-substituted derivatives).

  • S···H / H···S Contacts: 20–35% (Crucial for thiadiazole stability; significantly higher than in oxadiazoles).

  • N···H / H···N Contacts: 10–15% (Directional anchoring).

  • S···N Contacts: 2–5% (Chalcogen bonding, often overlooked but structurally vital).

Part 3: Experimental Workflow (Protocol)

To ensure high-quality single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction), a controlled slow-evaporation protocol is required.

Synthesis & Crystallization Protocol

Objective: Synthesize 2,5-disubstituted-1,3,4-thiadiazole and grow diffraction-quality crystals.

Reagents: Carboxylic acid derivative, Thiosemicarbazide, POCl3 (Phosphorus oxychloride), Ethanol, DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Cyclization (Synthesis):

    • Mix 0.01 mol of carboxylic acid and 0.01 mol of thiosemicarbazide.

    • Add 5 mL POCl3 dropwise at 0°C (Ice bath).

    • Reflux at 70–80°C for 3–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Quench mixture into crushed ice. Neutralize with NaHCO3 to pH 7–8.

    • Filter the precipitate and wash with cold water.

  • Purification:

    • Recrystallize crude product from hot ethanol (95%).

    • Criterion: Purity >99% required for high-quality crystal growth.

  • Crystal Growth (The "Slow Evaporation" Technique):

    • Solvent Choice: Dissolve 20 mg of pure compound in 5 mL of Ethanol/DMF (4:1 ratio). Note: DMF aids solubility of polar thiadiazoles but evaporates slowly.

    • Filtration: Filter solution through a 0.45 µm syringe filter into a clean vial (removes dust nucleation sites).

    • Incubation: Cover vial with perforated parafilm (3–5 pinholes). Store in a vibration-free, dark environment at 25°C.

    • Timeline: Crystals typically appear in 5–14 days.

Diagram 2: Crystallization & Analysis Workflow

Workflow Syn Synthesis (POCl3 Cyclization) Pur Purification (Recrystallization) Syn->Pur Grow Crystal Growth (Slow Evaporation) Pur->Grow Purity >99% XRD Data Collection (Mo/Cu Kalpha Source) Grow->XRD Size ~0.3mm Solve Structure Solution (SHELXT / Olex2) XRD->Solve hkl data Validate Validation (Hirshfeld/CheckCIF) Solve->Validate

Caption: Operational workflow from raw synthesis to validated crystal structure.

Part 4: Case Study & Data Interpretation

To illustrate the "Performance" of the thiadiazole ring, we analyze a specific case of 2-amino-5-ethyl-1,3,4-thiadiazole [4].

Experimental Observation: When crystallized, this molecule does not merely stack flat.[2][3] It forms a Hemioxalate salt when co-crystallized with oxalic acid.

Structural Analysis:

  • Proton Transfer: The N3 nitrogen (in the ring) is protonated, not the exocyclic amine. This confirms that N3 is the most basic site in the 1,3,4-thiadiazole ring, a crucial insight for drug design (docking studies).

  • Packing: The structure forms infinite 1D chains along the [100] axis.[4]

  • Interaction Energy: Hirshfeld analysis reveals that electrostatic interactions (salt bridge) dominate, but S···S contacts (3.45 Å) provide lateral stabilization between the chains.

Why this matters: If this were an oxadiazole , the "S···S" lateral support would be absent. The oxadiazole equivalent would likely form a tighter, density-driven packing dominated solely by H-bonds, potentially reducing solubility compared to the thiadiazole salt.

References

  • Crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole . IUCr Journals. Link

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives . PubMed Central (PMC). Link

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles . Organic Chemistry Portal. Link

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives . ResearchGate.[1] Link

  • Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide . PubMed Central. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Iodothiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, iodothiadiazoles serve as critical high-reactivity scaffolds for cross-coupling reactions (e.g., Sonogashira, Suzuki) and as potent antimicrobial pharmacophores. However, their mass spectrometric (MS) characterization presents unique challenges compared to their chloro- and bromo-analogs.

This guide objectively compares the fragmentation performance of iodothiadiazoles against other halogenated thiadiazoles. Unlike chlorinated variants, which are stabilized by stronger C-X bonds, iodothiadiazoles exhibit a competitive fragmentation landscape driven by the weak C-I bond (


) versus the energetic release of 

from the thiadiazole core.

Key Insight: The successful identification of iodothiadiazoles relies not on isotopic patterns (as with Cl/Br) but on the detection of the characteristic iodine radical loss (


)  and the subsequent rearrangement of the thiadiazole radical cation.

Comparative Analysis: Iodo- vs. Chloro-/Bromo-Thiadiazoles

The following analysis contrasts the behavior of 1,2,3- and 1,3,4-iodothiadiazoles against their lighter halogen counterparts under Electron Ionization (EI) and Electrospray Ionization (ESI).

Quantitative Performance Matrix
FeatureIodothiadiazoles Bromo-thiadiazoles Chloro-thiadiazoles Impact on Analysis
Isotopic Pattern Monoisotopic (Single peak)1:1 doublet (

)
3:1 doublet (

)
Iodine lacks the "isotope fingerprint" used to visually flag halogens, increasing reliance on fragmentation data.
C-X Bond Energy Low (~57 kcal/mol)Medium (~68 kcal/mol)High (~81 kcal/mol)C-I bond often cleaves before ring fragmentation; C-Cl often survives ring cleavage.
Base Peak (EI) Often

or

Often

or

Often

Iodothiadiazoles show lower molecular ion abundance due to facile iodine loss.
Characteristic Loss -127 Da (I

)
-79/81 Da (Br

)
-35/37 Da (Cl

)
The -127 loss is a definitive diagnostic marker for iodothiadiazoles.
Mechanistic Divergence
The "Weak Link" Effect (Iodine Specific)

In iodothiadiazoles , the C-I bond is the thermodynamic weak link. Under EI (70 eV), the molecular ion (


) possesses significant internal energy.
  • Pathway A (Iodine Loss): Rapid homolytic cleavage of the C-I bond yields the

    
     cation. This is often the base peak if the thiadiazole ring is stabilized by other substituents (e.g., phenyl).
    
  • Pathway B (Ring Cleavage): For 1,2,3-thiadiazoles , the extrusion of

    
     is entropically driven. In iodinated derivatives, this competes with iodine loss.
    
    • Result: You will often see a "forked" spectrum with both

      
       and 
      
      
      
      .

In contrast, chloro-thiadiazoles rarely lose the Cl radical as the primary step. The ring usually fragments first (losing


 or 

), carrying the chlorine atom into the daughter ions.

Detailed Fragmentation Pathways[1][2][3]

Understanding the specific topology of the thiadiazole ring is crucial. We present the fragmentation logic for the two most common isomers.

1,2,3-Iodothiadiazoles: The Nitrogen Extrusion Pathway

The defining feature of 1,2,3-thiadiazoles is the latent diazo character.

  • Step 1: Ionization to

    
    .
    
  • Step 2: Extrusion of neutral

    
     (M-28).
    
  • Step 3: Formation of a Thiirene intermediate.

  • Step 4: If Iodine is present, the unstable thiirene rapidly loses I

    
     to form a thio-alkyne cation.
    
1,3,4-Iodothiadiazoles: The Retro-Cycloaddition Pathway

1,3,4-thiadiazoles are more thermally stable but fragment via cleavage of the N-N and C-S bonds.

  • Step 1: Ionization to

    
    .
    
  • Step 2: Retro-electrocyclic ring opening (often yielding nitrile sulfides).

  • Step 3: Loss of the Iodine radical is often observed from the molecular ion or the daughter fragments.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the competitive fragmentation pathways for a generic 4-iodo-5-phenyl-1,2,3-thiadiazole under Electron Ionization.

Fragmentation M Molecular Ion (M+.) m/z 288 [Stable Precursor] Thiirene Thiirene Radical Cation m/z 260 [M - N2] M->Thiirene - N2 (28 Da) Entropic Driver Deiodinated Thiadiazolyl Cation m/z 161 [M - I] M->Deiodinated - I• (127 Da) Weak Bond Cleavage Thioketene Thioketene Isomer m/z 260 (Rearrangement) Thiirene->Thioketene Isomerization Frag_S Thioalkyne Cation m/z 133 [M - N2 - I] Thiirene->Frag_S - I• Frag_N2 Phenyl-Acetylene Cation m/z 133 [M - I - N2] Frag_S->Frag_N2 Isomeric Convergence Deiodinated->Frag_N2 - N2

Caption: Competitive fragmentation of 4-iodo-5-phenyl-1,2,3-thiadiazole showing N2 extrusion vs. C-I cleavage.

Experimental Protocols

To ensure reproducible data when characterizing iodothiadiazoles, follow these self-validating protocols.

Method A: GC-MS (Electron Ionization)

Best for: Volatile intermediates, confirming molecular ion (


), and observing radical fragmentation.

Workflow:

  • Sample Prep: Dissolve 1 mg of iodothiadiazole in 1 mL of HPLC-grade Dichloromethane (DCM). Note: Avoid methanol if solvolysis is suspected.

  • Inlet Parameters:

    • Temperature: 250°C.[1]

    • Mode: Splitless (to detect low-abundance molecular ions).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 70 eV, 230°C.

Validation Step:

  • Check for the "Iodine Spike": In the low mass region, look for m/z 127 (

    
    ) . While 
    
    
    
    is less common than radical loss, its presence confirms iodine.
  • Caution: If the peak at

    
     is the only significant peak, lower the inlet temperature to 200°C to prevent thermal degradation before ionization.
    
Method B: LC-ESI-MS/MS (Electrospray)

Best for: Polar derivatives, metabolic studies, and thermally unstable iodothiadiazoles.

Workflow:

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium adducts if possible, as they can complicate the mass spectrum of weak binders.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Positive Mode (+ESI).

  • Collision Energy (CE): Ramp 10–40 eV.

Validation Step:

  • Precursor Scan: Identify

    
    . Note that iodothiadiazoles protonate on the ring nitrogen.
    
  • Product Scan: At low CE (10-15 eV), look for neutral loss of

    
     (
    
    
    
    ). At high CE (>30 eV), the Iodine cleavage (
    
    
    ) becomes dominant.
  • Self-Check: If you see a mass loss of 128 Da instead of 127 Da, you have likely lost HI (Hydrogen Iodide), indicating a specific proximity of a proton source (e.g., an adjacent alkyl group) to the iodine.

References

  • Fragmentation of 1,2,3-Thiadiazoles

    • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[2] (2023).[3] National Institutes of Health (NIH).

  • General Halogen Fragmentation Rules

    • Interpreting Electron Ionization Mass Spectra: Halides. Chemistry LibreTexts.
  • Thiadiazole Synthesis and Properties

    • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025).[4][5][6] National Institutes of Health (NIH).

  • Mass Spectrometry of Heterocycles

    • Mass Spectra of 1,2,4-Thiadiazoles. ElectronicsAndBooks (Archive of Spectroscopy Letters).

Sources

Validating Thiadiazole Cross-Coupling Products: A Comparative Guide to HPLC, qNMR, and UPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiadiazoles (1,2,3-, 1,2,4-, and 1,3,4-isomers) are privileged pharmacophores in drug discovery, yet their synthesis via cross-coupling (Suzuki-Miyaura, Stille) presents unique analytical challenges. Their electron-deficient nature, potential for sulfur-coordination poisoning of Pd-catalysts, and high polarity often render standard C18 HPLC methods insufficient.

This guide objectively compares HPLC-UV (the industry workhorse) against UPLC-MS (for trace impurities) and quantitative NMR (qNMR) (for absolute purity). It introduces a self-validating workflow that leverages the orthogonality of qNMR to certify reference standards for high-throughput HPLC assays.

Part 1: The Analytical Challenge of Thiadiazoles

Cross-coupling reactions involving thiadiazoles generate specific impurity profiles that standard methods often miss:

  • Regioisomeric Byproducts: C-H activation often competes with cross-coupling, leading to structural isomers that co-elute on C18 columns.

  • Catalyst Poisoning & Leaching: Sulfur atoms can coordinate with Palladium, leading to peak tailing and requiring specific metal scavengers.

  • Polarity: Thiadiazoles are highly polar; they often elute in the void volume of standard Reverse Phase (RP) methods, necessitating alternative stationary phases.

Comparative Analysis: HPLC vs. UPLC-MS vs. qNMR
FeatureHPLC-UV (Method A) UPLC-MS (Method B) qNMR (Method C)
Primary Utility Routine Purity & QuantitationTrace Impurity ID & Genotox ScreeningAbsolute Purity (Potency) Assignment
Thiadiazole Specificity Moderate: Requires specialized columns (e.g., Biphenyl) for isomer resolution.High: Mass discrimination allows ID of dehalogenated side-products.High: Distinct chemical shifts for ring protons; no reference standard needed.
LOD/LOQ ~0.05 µg/mL~50 pg/mL (High Sensitivity)~1-2 mg/mL (Low Sensitivity)
Throughput High (5-10 min/run)Very High (<3 min/run)Low (10-30 min/sample)
Major Limitation Requires reference standards; UV response factors vary by isomer.Ion suppression by Sulfur; matrix effects.Requires ~10mg sample; non-trace analysis.

Part 2: Expert Protocol – The "Biphenyl" System

Expert Insight: Standard C18 columns often fail to retain polar thiadiazoles or separate their positional isomers. The Biphenyl stationary phase is superior for sulfur-containing heterocycles. The


 electron interactions between the biphenyl ligands and the thiadiazole ring provide enhanced retention and unique selectivity for isomers that C18 cannot resolve.
Validated HPLC Method Parameters
  • Column: Kinetex Biphenyl or Pinnacle DB Biphenyl (100 Å, 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress nitrogen ionization, improving peak shape).

  • Mobile Phase B: Methanol (Preferred over Acetonitrile for better selectivity in

    
     systems).
    
  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 255 nm (Thiadiazole

    
    ) and 280 nm.
    
  • Temperature: 40°C (Reduces backpressure and improves mass transfer).

The Self-Validating Workflow

To ensure scientific integrity without relying on unverified commercial standards, use qNMR to assign the purity of your initial "Gold Standard" batch, then use that batch to calibrate your HPLC method.

Step 1: qNMR Absolute Purity Assignment

Protocol:

  • Dissolve 10-15 mg of the isolated thiadiazole product in DMSO-

    
     (prevents solubility issues common in 
    
    
    
    ).
  • Add a precise amount of NIST-traceable Internal Standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Acquire

    
    H NMR with 
    
    
    
    relaxation delay
    
    
    (typically 30-60s) to ensure full relaxation.
  • Calculate absolute purity (

    
    ) using the equation:
    
    
    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight)
Step 2: HPLC-UV Calibration
  • Use the qNMR-validated material to prepare a 5-point calibration curve for the HPLC method.

  • Validate linearity (

    
    ) and verify that the intercept is effectively zero.
    

Part 3: Visualization of Logic & Workflows

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher to the correct validation tool based on the specific impurity profile of the cross-coupling reaction.

MethodSelection start Start: Thiadiazole Product Analysis q_trace Is Trace Impurity (<0.1%) Analysis Needed? start->q_trace q_iso Are Regioisomers Present? q_trace->q_iso No method_lcms Select UPLC-MS (High Sensitivity) q_trace->method_lcms Yes q_std Is a Certified Reference Standard Available? q_iso->q_std No method_biphenyl Select HPLC-UV (Biphenyl Column) q_iso->method_biphenyl Yes (Critical) method_qnmr Select qNMR (Absolute Purity) q_std->method_qnmr No (Self-Validate) method_c18 Standard HPLC-UV (C18 Column) q_std->method_c18 Yes

Caption: Decision matrix for selecting the optimal validation technique based on impurity profile and standard availability.

Diagram 2: The Self-Validating Analytical Loop

This workflow illustrates how qNMR and HPLC are coupled to create a robust validation cycle.

ValidationLoop cluster_0 Phase 1: Absolute Quantification cluster_1 Phase 2: High-Throughput Assay syn Crude Synthesis (Cross-Coupling) iso Isolation syn->iso qnmr qNMR Analysis (w/ Internal Std) iso->qnmr val_std Validated Reference Material qnmr->val_std Assign Purity % calib Calibration Curve (Using Val. Ref.) val_std->calib Input Standard hplc_dev HPLC Method Dev (Biphenyl Phase) hplc_dev->calib batch Batch Release Testing calib->batch batch->syn Feedback Loop

Caption: The "Self-Validating" workflow where qNMR provides the primary reference for HPLC calibration.

References

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • Welch Materials. A Guide to Selective Columns for Isomer Separation (Phenyl/Biphenyl). Retrieved from

  • Restek. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from

  • MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

Sources

Comparative Guide: Melting Point & Physicochemical Profile of 2-Iodo-5-methyl-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: 2-iodo-5-methyl-1,3,4-thiadiazole (CAS 914935-72-1) is a specialized heterocyclic intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery. Unlike its widely characterized amino- and bromo- analogs, the iodo- derivative is frequently supplied as a custom-synthesis powder with limited public physicochemical data.

Key Insight: The melting point (MP) trend in 5-methyl-1,3,4-thiadiazoles follows a clear hierarchy governed by intermolecular hydrogen bonding and halogen polarizability. The 2-amino analog exhibits the highest thermal stability (>220°C) due to extensive H-bonding networks. Substitution with halogens disrupts this network, significantly lowering the melting point. The 2-bromo analog (105–110°C) serves as the primary benchmark for the 2-iodo variant, which exists as a solid powder but requires controlled storage due to the lability of the C–I bond.

Physicochemical Data Comparison

The following table synthesizes experimental melting point data for the 2-substituted-5-methyl-1,3,4-thiadiazole series. Use these benchmarks to validate product identity and purity.

Analog (2-Substituent)CAS NumberMelting Point (°C)Physical FormStability & Handling
2-Amino- 108-33-8223 – 228 White Crystalline SolidHighly stable; Reference standard for the core ring system.
2-Mercapto- 29490-19-5184 – 188 White PowderExists in thione-thiol tautomeric equilibrium; prone to oxidation.
2-Bromo- 54044-79-0105 – 110 Off-white SolidStable solid; primary alternative to the iodo- analog for coupling.
2-Iodo- 914935-72-1Solid (Powder) *Yellowish/Off-white PowderLight Sensitive. Store at 2–8°C. MP typically comparable to or slightly higher than bromo- analog due to polarizability.
2-Chloro- 53645-94-6< 50 (Est.)Low-melting Solid / OilOften semi-solid or liquid at RT; lower stability than bromo/iodo variants.

*Note: Specific MP for the 2-iodo analog is rarely reported in open literature due to its use as a transient intermediate. It is consistently supplied as a solid powder, distinguishing it from the lower-melting chloro- analogs.

Synthesis & Characterization Workflow

The synthesis of this compound typically proceeds via the Sandmeyer reaction , converting the stable 2-amino precursor through a diazonium intermediate. This pathway explains the purity profile: trace 2-amino starting material is the most common impurity, which significantly elevates the observed melting point if not removed.

Protocol: Sandmeyer Iodination[1]
  • Diazotization: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in concentrated HCl/H₂SO₄ at 0–5°C. Add NaNO₂ dropwise to generate the diazonium salt.

  • Substitution: Add a solution of KI (Potassium Iodide) slowly. The reaction releases N₂ gas.

  • Workup: Neutralize and extract with EtOAc. Wash with Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (indicated by purple/brown color).

  • Purification: Recrystallize from ethanol/water or purify via silica column to obtain the pure iodo- product.

Visualization: Reaction Pathway & Stability Logic

ThiadiazoleSynthesis cluster_stability Melting Point & Stability Trend Amino 2-Amino-5-methyl-1,3,4-thiadiazole (MP: 223-228°C) Stable Precursor Diazo Diazonium Intermediate (Unstable < 5°C) Amino->Diazo NaNO2 / HCl (Diazotization) Bromo 2-Bromo Analog (MP: 105-110°C) Alternative Amino->Bromo Loss of H-Bonding (MP Drops ~115°C) Iodo This compound (Solid Powder) Target Product Diazo->Iodo KI (Sandmeyer) -N2 Diazo->Bromo CuBr / HBr

Figure 1: Synthetic pathway and physical property correlation.[1][2] The transition from Amino to Halo-thiadiazoles results in a drastic reduction in melting point due to the loss of intermolecular hydrogen bonding.

Performance & Handling Guide

Why the Melting Point Matters

For researchers, the melting point serves as a critical purity indicator :

  • Sharp MP (Range < 2°C): Indicates high purity (>98%).[3]

  • Depressed/Broad MP: Often indicates contamination with the 2-amino precursor (which has a much higher MP) or decomposition (release of free iodine).

Storage & Stability

The C–I bond in this compound is weaker than the C–Br bond in the bromo- analog.

  • Light Sensitivity: Iodides can liberate I₂ upon exposure to light, turning the solid yellow/brown. Store in amber vials.

  • Thermal Stability: While solid at room temperature, avoid prolonged heating above 60°C during drying, as sublimation or deiodination can occur.

Application in Drug Discovery

The 2-iodo analog is superior to the 2-bromo analog for palladium-catalyzed couplings (e.g., Suzuki, Stille) due to the weaker C–I bond, which facilitates faster oxidative addition. However, if the MP indicates degradation, the 2-bromo analog (MP 105–110°C) is a more robust, albeit less reactive, alternative.

References

  • Enamine / PubChem. this compound (CAS 914935-72-1) Compound Summary. [Link]

  • Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C. [Link]

Sources

Spectroscopic Identification of Thiadiazole Ring Formation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Identification of Thiadiazole Ring Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the synthesis of this ring system—typically via the cyclodehydration of thiosemicarbazide or hydrazide precursors—presents a critical analytical challenge: distinguishing the cyclized aromatic ring from its open-chain precursors or alternative isomeric forms (e.g., 1,2,4-triazoles). [1]

This guide objectively compares the performance of spectroscopic techniques (IR, NMR, MS, and XRD) in verifying thiadiazole ring formation.[1][2] It moves beyond basic characterization to provide a decision-making framework for structural validation, supported by experimental data and mechanistic insights.[1]

Comparative Analysis of Spectroscopic Techniques

The following table compares the utility of primary spectroscopic methods in confirming the transition from an open-chain precursor (e.g., thiosemicarbazide) to a closed thiadiazole ring.

FeatureFT-IR Spectroscopy ¹H / ¹³C NMR Spectroscopy Mass Spectrometry (MS) X-Ray Crystallography
Primary Role Preliminary screening; functional group conversion.[2]Structural elucidation; symmetry confirmation.Molecular weight confirmation; fragmentation fingerprinting.[2][3]Absolute configuration; regioisomer differentiation.[2]
Key "Formation" Marker Appearance of C=N (~1600–1640 cm⁻¹) & C-S-C (<660 cm⁻¹).[2]¹³C: C2/C5 signals at 156–169 ppm . ¹H: Loss of hydrazide NH protons.[2][M+H]⁺ matches ring formula; characteristic N-S cleavage .[2]Definitive bond lengths (N-N ~1.37 Å, C-S ~1.72 Å).[1][2]
Sensitivity Moderate; obscured by fingerprint region.[2]High; requires solubility (often DMSO-d₆).[2]Very High; detects trace impurities.[2]Low; requires single crystals.[2]
Throughput High (Rapid QC).[2]Medium.High.Low (Validation only).
Limitation Cannot easily distinguish isomers (e.g., 1,3,4- vs 1,2,4-).Overlap of C=N ring carbons with C=O precursors in ¹³C.[2][4]Ionization artifacts; does not prove connectivity alone.[2]Time-consuming crystal growth.[2]

Deep Dive: Mechanistic & Spectroscopic Validation

Infrared Spectroscopy: The First Line of Defense

IR is the most accessible tool for monitoring the cyclodehydration reaction.[2] The chemical transformation involves the loss of a carbonyl (or thione) and amine groups to form the imine-containing sulfide ring.[2]

  • Precursor Signals (Open Chain): Strong C=O stretching (Amide I) at 1650–1700 cm⁻¹ and broad NH/NH₂ stretching at 3100–3400 cm⁻¹.[2]

  • Product Signals (Ring Closed):

    • C=N Stretching: A distinct, often sharp band appears at 1580–1640 cm⁻¹ .[1][2]

    • C-S-C Stretching: A weak but diagnostic band in the fingerprint region, typically 600–690 cm⁻¹ .[1]

    • Disappearance: Significant reduction or total loss of the C=O band (unless exocyclic carbonyls exist).[2]

NMR Spectroscopy: The Structural Confirmation

NMR provides the most detailed evidence of ring closure in solution.[2]

  • ¹H NMR (Proton):

    • Loss of NH: The cyclization of a thiosemicarbazide intermediate (

      
      ) typically results in the disappearance of the downfield hydrazide protons (
      
      
      
      9.0–12.0 ppm).[2]
    • Deshielding: Protons on aromatic rings attached to the thiadiazole will shift downfield due to the electron-withdrawing nature of the heterocycle.[2]

  • ¹³C NMR (Carbon) - Critical Diagnostic:

    • The thiadiazole ring carbons (C2 and C5) resonate in a unique window, typically 156–170 ppm .[2]

    • Differentiation: While the precursor C=O also appears in this region, the C2/C5 carbons of the thiadiazole are quaternary (in 2,5-disubstituted systems) and show distinct HMBC correlations to neighboring protons.[1][2]

Mass Spectrometry: Fragmentation Logic

MS confirms the molecular formula but also provides structural insight through fragmentation. 1,3,4-thiadiazoles exhibit a characteristic N-S bond cleavage .[1][2]

  • Fragmentation Pattern: Look for the loss of substituents followed by the disintegration of the ring (e.g., loss of

    
     or 
    
    
    
    ).[2]
  • Validation: The molecular ion peak

    
     must correspond to the dehydrated mass (
    
    
    
    ).[2]

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the thiadiazole structure, distinguishing it from open-chain intermediates and potential isomers.

Thiadiazole_Validation Start Synthesis Product (Crude) IR_Check Step 1: FT-IR Analysis Start->IR_Check IR_Result C=N (1600-1640 cm⁻¹) Present? C=O (1680 cm⁻¹) Absent? IR_Check->IR_Result NMR_Check Step 2: ¹H & ¹³C NMR (DMSO-d₆) IR_Result->NMR_Check Yes Invalid Open Chain / Isomer (Re-evaluate Synthesis) IR_Result->Invalid No (Strong C=O remains) NMR_H_Result ¹H: Loss of Hydrazide NH? (δ 9-12 ppm) NMR_Check->NMR_H_Result NMR_C_Result ¹³C: Ring Carbons C2/C5? (δ 156-170 ppm) NMR_H_Result->NMR_C_Result Yes NMR_H_Result->Invalid No (NH remains) MS_Check Step 3: Mass Spectrometry NMR_C_Result->MS_Check Yes NMR_C_Result->Invalid No MS_Result [M+H]⁺ matches (Precursor - H₂O)? MS_Check->MS_Result XRD_Check Step 4: X-Ray Crystallography (Gold Standard) MS_Result->XRD_Check Yes (Final Proof) Valid CONFIRMED 1,3,4-Thiadiazole MS_Result->Valid Yes (Routine QC) MS_Result->Invalid No XRD_Check->Valid Bond Lengths Confirmed

Caption: Analytical decision tree for verifying 1,3,4-thiadiazole ring closure from hydrazide precursors.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis and validation of 2-amino-5-phenyl-1,3,4-thiadiazole from benzoic acid and thiosemicarbazide.

Synthesis Workflow[2][5][6][7][8]
  • Reactants: Mix Benzoic acid (0.01 mol) and Thiosemicarbazide (0.01 mol).

  • Cyclizing Agent: Add Phosphorus Oxychloride (

    
    , 5 mL). Note: 
    
    
    
    acts as both solvent and dehydrating agent.
  • Reflux: Heat at 75–80°C for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).[2]

  • Quenching: Cool to RT and pour slowly onto crushed ice with stirring.

  • Neutralization: Adjust pH to ~8 using 10% NaOH or Ammonia solution to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Characterization Protocol

A. FT-IR Analysis (KBr Pellet):

  • Prepare a KBr pellet (1 mg sample : 100 mg KBr).[2]

  • Scan range: 4000–400 cm⁻¹.[2]

  • Pass Criteria: Absence of broad -OH (carboxylic) and hydrazide C=O bands.[2] Presence of sharp C=N at ~1615 cm⁻¹.[5]

B. NMR Analysis (DMSO-d₆):

  • Dissolve ~10 mg in 0.6 mL DMSO-d₆.

  • ¹H NMR: Verify aromatic protons (7.4–8.0 ppm) and amine

    
     (broad singlet, ~7.5 ppm). Ensure absence of carboxylic -OH (~11-13 ppm).[2]
    
  • ¹³C NMR: Look for thiadiazole C2 (attached to amine) and C5 (attached to phenyl).[2]

    • Expected: C2

      
       168 ppm; C5 
      
      
      
      158 ppm.[2]

C. Mass Spectrometry (ESI-MS):

  • Ionization: Electrospray Ionization (Positive mode).[2]

  • Target: Calculate Exact Mass (

    
    ). Look for 
    
    
    
    .[2]

Troubleshooting & Self-Validation

Common pitfalls in thiadiazole synthesis include incomplete cyclization (yielding the intermediate thiosemicarbazide) or formation of the 1,2,4-triazole-3-thione isomer.[1][2]

The "Isomer Trap": If the reaction conditions are basic (e.g., using NaOH during cyclization instead of acid), the thiosemicarbazide may cyclize to form a 1,2,4-triazole-3-thione instead of a 1,3,4-thiadiazole.[1]

Differentiation Strategy:

  • IR: Thione (

    
    ) shows a strong band at ~1300 cm⁻¹, which is absent in the thiadiazole (C-S-C ether-like linkage).[2]
    
  • XRD: This is the only definitive method to resolve this isomerism if NMR data is ambiguous.[2]

References

  • BenchChem. (2025).[2] Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives. Technical Support Center.[2] Link

  • Serban, G. et al. (2020).[2][6] Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes. International Journal of Molecular Sciences, 21(16), 5735.[1] Link

  • Al-Amiery, A. A. et al. (2022).[2] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.[1] RSC Advances, 12, 29280-29290.[1] Link

  • Al-Wahaibi, L. H. et al. (2023).[2] First X-ray Crystal Structure Characterization... of the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3759.[1][2] Link

  • Somengen, D. & Acirbas, H. (1992).[1][2][7] Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones.[1][7] Spectroscopy Letters, 25(7).[1][2] Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-iodo-5-methyl-1,3,4-thiadiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of specialized reagents like 2-iodo-5-methyl-1,3,4-thiadiazole is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal operations, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound belonging to the thiadiazole family, a class of heterocycles with wide applications in medicinal and agricultural chemistry.[1] While comprehensive toxicological data for this specific molecule may be limited, the available safety information and the structural alerts from its chemical class necessitate a cautious approach.

Key Hazard Information:

The safety data for this compound indicates several potential hazards. The Globally Harmonized System (GHS) hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications underscore the need for stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.

Property Value Source
Molecular Formula C3H3IN2S[2]
Molecular Weight 226.04 g/mol
Physical Form Powder
GHS Pictogram Exclamation mark (GHS07)
Signal Word Warning

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by its classification as a hazardous waste, primarily due to its halogenated nature and toxicological profile.[3][4] The disposal process must follow the "cradle-to-grave" principle of hazardous waste management, ensuring tracking from generation to final disposal.[5]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[6]

  • Body Protection: A laboratory coat.[6]

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator may be necessary.[7] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[4]

Step 2: Waste Segregation - The Halogenated Waste Stream

A critical step in the disposal of this compound is its segregation into the dedicated halogenated organic waste stream.[3][4] Mixing halogenated and non-halogenated waste is improper for several reasons:

  • Treatment Requirements: Halogenated wastes require specific treatment technologies, such as high-temperature incineration with scrubbers, to neutralize the acidic gases (e.g., hydrogen iodide) produced during combustion.[3][8]

  • Disposal Costs: The specialized treatment for halogenated waste makes its disposal significantly more expensive.[3]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates the proper characterization and segregation of hazardous waste.[9]

Step 3: Waste Collection and Container Management

Proper containment is crucial to prevent environmental release and ensure the safety of all personnel handling the waste.

  • Solid Waste:

    • Collect pure this compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and spill cleanup materials in a dedicated, robust, and sealable hazardous waste container.[6][10]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, clearly labeled hazardous liquid waste container.[6]

    • Do not mix this waste with incompatible waste streams, such as strong acids, bases, or oxidizers.[11]

  • Sharps Waste:

    • Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated, puncture-proof sharps container.[3]

Step 4: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.[12][13] The waste container label must include:

  • The words "Hazardous Waste" .[6][14]

  • The full chemical name: "this compound" . Do not use abbreviations.[15]

  • The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[6]

  • The approximate concentration of the compound in liquid waste.[10]

  • The date of accumulation.

Step 5: Storage and Final Disposal
  • Storage: Store the sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[12] The storage area should have secondary containment to control any potential leaks.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10] These entities are equipped to transport and manage the waste in accordance with EPA and local regulations.[9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[6] For a small liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[6]

  • Collection: Place all contaminated absorbent materials and cleaning supplies into the designated halogenated solid hazardous waste container.[6]

  • Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[10] All decontamination materials must also be disposed of as hazardous waste.[6][10]

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Visualizing the Disposal Workflow

To ensure clarity and reinforce the procedural steps, the following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Start: Generate 2-iodo-5-methyl- 1,3,4-thiadiazole Waste PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE FumeHood Handle in a Fume Hood PPE->FumeHood IsHalogenated Is the waste halogenated? FumeHood->IsHalogenated SolidWaste Solid Waste (e.g., powder, contaminated items) IsHalogenated->SolidWaste Yes LiquidWaste Liquid Waste (e.g., solutions) IsHalogenated->LiquidWaste Yes SharpsWaste Sharps Waste (e.g., contaminated glass) IsHalogenated->SharpsWaste Yes SolidContainer Collect in Labeled Halogenated Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Labeled Sharps Container SharpsWaste->SharpsContainer Labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Irritant) SolidContainer->Labeling LiquidContainer->Labeling SharpsContainer->Labeling Storage Store in Secure Satellite Accumulation Area Labeling->Storage EHS Arrange Pickup by EHS or Licensed Contractor Storage->EHS

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Benchchem. (n.d.). Safe Disposal of 5-Propyl-1,3,4-thiadiazol-2-amine in a Laboratory Setting.
  • UTIA Safety Office. (n.d.). Hazardous Waste Guide.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • A-C-T. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety - Cornell University. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety - The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard.
  • Sigma-Aldrich. (n.d.). This compound | 914935-72-1.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • PubChem. (n.d.). This compound.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.

Sources

Personal protective equipment for handling 2-iodo-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Target Substance: 2-Iodo-5-methyl-1,3,4-thiadiazole CAS: 914935-72-1 Role: Electrophilic Heterocycle / Cross-Coupling Partner[1]

This guide provides an operational framework for handling This compound . Unlike generic reagents, this halogenated heterocycle presents specific stability risks regarding photolytic deiodination and thermal instability .[1] The iodine-carbon bond on the electron-deficient thiadiazole ring is labile; improper handling can release corrosive free iodine (


) and sensitizing vapors.[1]
Rapid Response Protocol (Stop/Go Criteria)
ParameterStatusAction Required
Appearance Beige/White PowderGO: Proceed with standard protocol.
Appearance Purple/Brown TintSTOP: Indicates free iodine release (decomposition).[1] Quench before disposal.
Storage Temp > 10°CSTOP: Compound degrades.[1] Verify purity by LC-MS before use.
Atmosphere Air ExposedCAUTION: Hygroscopic.[1] Handle under Nitrogen/Argon.[1]

Chemical Profile & Hazard Logic

Why this chemical is hazardous: The safety profile is dominated by the C(2)-Iodo bond.

  • Alkylating Potential: As an electrophile, it can alkylate DNA/proteins, posing skin sensitization and acute toxicity risks (H302, H312, H332).[1]

  • Thiadiazole Ring: Upon thermal decomposition (fire), this nitrogen-sulfur rich ring releases toxic Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) .[1]

  • Iodine Labillity: Exposure to UV light or heat weakens the C-I bond, releasing elemental iodine, which is a severe respiratory irritant and oxidizer.[1]

GHS Classification:

  • WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][5]

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be based on the permeation resistance to organic halides and the physical state (fine powder).[1]

Protection ZoneStandard Handling (Weighing < 1g)High Exposure (Synthesis/Spills)Technical Justification
Hand Protection Double Nitrile (0.11 mm min)Silver Shield / Laminate (under Nitrile)Thiadiazoles can permeate standard nitrile; Laminate is required for prolonged contact or solutions.[1]
Respiratory N95 / FFP2 (in Fume Hood)P100 / ABEK1 (Full Face)Fine powder creates dust; Iodine vapors (if decomposed) require acid gas/organic vapor filtration.
Eye/Face Safety Glasses (Side Shields)Chemical Goggles + Face ShieldRisk of ocular damage from acidic hydrolysis products.[1]
Body Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable)Prevents contamination of street clothes; thiadiazoles stick to fibers.
PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on operational scale and compound state.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quant Quantity > 1g? Solid->Quant Solvent Solvent Type? Solution->Solvent Level1 LEVEL 1 PPE: Double Nitrile + N95 + Glasses (Fume Hood Mandatory) Quant->Level1 No Level2 LEVEL 2 PPE: Double Nitrile + P100 Mask (Static Risk) Quant->Level2 Yes Solvent->Level1 Water/Ethanol Level3 LEVEL 3 PPE: Silver Shield Gloves + Goggles (Permeation Risk) Solvent->Level3 DCM/DMF/DMSO

Figure 1: PPE Selection Logic Flowchart.[1] Note that chlorinated solvents (DCM) often used with this reagent drive the requirement for Laminate (Silver Shield) gloves.[1]

Operational Handling Protocol

A. Receiving & Storage (Critical)[8]
  • Temperature: Store at 2°C – 8°C . Do not freeze unless specified, as freeze-thaw cycles can induce crystallization stress and decomposition.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is sensitive to moisture.

  • Container: Amber glass vials only. Wrap in aluminum foil if amber glass is unavailable to prevent photolysis.[1]

B. Weighing & Transfer

Objective: Prevent inhalation of dust and static discharge.[1]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment enclosure.[1]

  • Static Control: Use an anti-static gun on the spatula and vial before opening.[1] Thiadiazole powders can be electrostatically charged and "jump."[1]

  • Transfer: Use a disposable funnel. Do not pour directly from the stock bottle.

  • Decontamination: Wipe the balance area with a 10% Sodium Thiosulfate solution immediately after use to neutralize any microscopic iodine/thiadiazole residues.[1]

C. Reaction Setup (Cross-Coupling Context)

When using this reagent in Suzuki or Stille couplings:

  • Order of Addition: Add this compound last to the catalyst mixture if possible, or keep the vessel covered with foil until heating begins.

  • Thermal Limit: Avoid heating above 100°C without strict thermal runaway assessment. The thiadiazole ring can undergo exothermic decomposition at elevated temperatures.

Emergency Response & Decontamination

Spill Response Workflow

In the event of a spill, immediate action is required to prevent iodine release.[1]

Spill_Response Spill Spill Detected Assess Assess Size Spill->Assess Small Small (<5g) Assess->Small Large Large (>5g) Assess->Large Quench Apply Reducing Agent (10% Na2S2O3) Small->Quench Neutralize Iodine Evac Evacuate Lab Call EHS Large->Evac Absorb Absorb with Vermiculite or Sand Quench->Absorb Collect Collect in HazWaste (Label: Halogenated) Absorb->Collect

Figure 2: Spill Response Decision Tree. Sodium Thiosulfate (Na2S2O3) is the specific neutralizer for iodine-generating compounds.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6][7][8][9] Medical attention is mandatory due to potential corneal damage from iodine hydrolysis.[1]

  • Skin Contact: Wash with soap and water.[1][2][6][8] If yellow/brown staining appears, wash with 5% sodium thiosulfate solution to reduce iodine, then soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal Strategy

Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing via iodine formation.[1]

Waste StreamClassificationTreatment
Solid Waste Hazardous Chemical Waste (Solid)Pack in HDPE drum.[1] Label "Toxic Solid, Organic Halide".[1]
Liquid Waste (Mother Liquor) Halogenated Organic SolventSegregate from non-halogenated solvents. Do not mix with strong oxidizers (e.g., Nitric acid waste).[1]
Contaminated Sharps Bio/Chem Hazard SharpsIncineration only.[1]

Deactivation Protocol (for trace residues): Treat glassware or contaminated surfaces with a solution of Sodium Thiosulfate (10% aq) and Sodium Carbonate (5% aq) .[1] This reduces any free iodine to iodide and neutralizes acidity before washing.[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 914935-72-1).[1] Retrieved from [1]

  • PubChem. Compound Summary: this compound.[1][10] National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: 1,3,4-Thiadiazole derivatives.[1] Retrieved from [1]

  • Enamine. Material Safety Data Sheet: Heterocyclic Halides. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.